molecular formula C8H13N3O2 B8025809 1-(3-methylbutyl)-5-nitro-1H-pyrazole

1-(3-methylbutyl)-5-nitro-1H-pyrazole

Cat. No.: B8025809
M. Wt: 183.21 g/mol
InChI Key: KRQOMEMDUVOOAN-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-5-nitro-1H-pyrazole (CAS 1864956-08-0) is a high-purity organic building block supplied for advanced chemical and pharmaceutical research. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecular structure includes a 3-methylbutyl (isopentyl) chain at the N-1 position and a nitro group at the C-5 position, giving it a molecular formula of C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents. Research indicates that compounds containing the pyrazole nucleus exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . As a nitropyrazole derivative, this compound serves as a versatile synthetic intermediate for designing novel bioactive molecules and is a key structural motif for developing new chemical entities in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for scientific research and is not certified for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended as a substitute for expert advice.

Properties

IUPAC Name

1-(3-methylbutyl)-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2)4-6-10-8(11(12)13)3-5-9-10/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOMEMDUVOOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-isoamyl-5-nitropyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-isoamyl-5-nitropyrazole, a substituted nitropyrazole derivative. While specific data for this exact molecule is not extensively available in public literature, this document extrapolates from established knowledge of analogous 1-alkyl-5-nitropyrazoles to predict its chemical properties, outline a viable synthetic route, and discuss its potential applications, particularly within the realm of medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel nitropyrazole-based compounds.

Molecular Profile of 1-isoamyl-5-nitropyrazole

Based on its chemical nomenclature, 1-isoamyl-5-nitropyrazole consists of a pyrazole ring substituted with an isoamyl group at the N1 position and a nitro group at the C5 position.

Molecular Formula and Weight

The chemical structure allows for the precise calculation of its molecular formula and weight:

PropertyValue
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 199.23 g/mol

Synthesis of 1-isoamyl-5-nitropyrazole

The synthesis of 1-isoamyl-5-nitropyrazole can be approached through the N-alkylation of a suitable nitropyrazole precursor. A general and effective method involves the reaction of 5-nitropyrazole with an isoamyl halide.

Proposed Synthetic Pathway

The synthesis is predicated on the nucleophilic substitution reaction where the nitrogen of the pyrazole ring attacks the electrophilic carbon of the isoamyl halide.

Synthesis_Pathway 5-Nitropyrazole 5-Nitropyrazole Reaction N-Alkylation 5-Nitropyrazole->Reaction Isoamyl_Halide Isoamyl Halide (e.g., Isoamyl Bromide) Isoamyl_Halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 1-isoamyl-5-nitropyrazole Reaction->Product Byproduct Salt Byproduct (e.g., KBr, NaBr) Reaction->Byproduct

Caption: Proposed synthetic workflow for 1-isoamyl-5-nitropyrazole.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 1-isoamyl-5-nitropyrazole:

  • Preparation: To a solution of 5-nitropyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) in a molar excess.

  • Reaction: Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole ring.

  • Addition of Alkylating Agent: Add isoamyl bromide (or another suitable isoamyl halide) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-isoamyl-5-nitropyrazole. These values are estimated based on the known properties of similar nitropyrazole derivatives and are useful for guiding experimental design and formulation development.

PropertyPredicted ValueSignificance in Drug Development
LogP ~2.5 - 3.5Indicates good lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) ~65-75 ŲSuggests a balance between solubility and permeability, important for oral bioavailability.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 3The nitro and pyrazole nitrogens can interact with biological targets.
Rotatable Bonds 3Provides conformational flexibility, which can be advantageous for binding to target proteins.

Potential Applications in Drug Discovery

Nitropyrazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The presence of the nitro group can significantly influence the electronic properties of the pyrazole ring, often enhancing its biological activity.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole have shown promising antimicrobial and antifungal effects.[1] The introduction of a nitro group, an electronegative substituent, has been noted to be a key feature for significant antifungal action in some pyrazoline derivatives.[2] Therefore, 1-isoamyl-5-nitropyrazole could be investigated for its potential as a novel antibacterial or antifungal agent.

Anticancer Potential

Certain pyrazole derivatives have demonstrated anticancer activity by targeting specific kinases involved in tumor growth and proliferation.[1] The structural features of 1-isoamyl-5-nitropyrazole make it a candidate for screening in various cancer cell lines to explore its potential as an anticancer agent.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic effects.[1] This suggests that 1-isoamyl-5-nitropyrazole could be explored for its potential in treating inflammatory conditions.

Conclusion

While direct experimental data on 1-isoamyl-5-nitropyrazole is limited, this technical guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the well-established chemistry and pharmacology of related nitropyrazole compounds. The proposed synthetic route is robust and relies on standard organic chemistry techniques. The predicted physicochemical properties suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. Further research is warranted to synthesize and characterize this molecule and to evaluate its biological activity in relevant assays.

References

  • DumanoviC, D., & Kosa, Dj. (n.d.).
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • PubChem. (n.d.). 1‐isopropyl‐3,5‐dimethyl‐4‐nitrosopyrazole (Substrate 9). Retrieved from [Link]

  • Research and Reviews. (2024, September 25).
  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). [Link]

  • ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. [Link]

  • Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(57B), 211–223. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 1-(3-methylbutyl)-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-methylbutyl)-5-nitro-1H-pyrazole (CAS: 1864956-08-0), often referred to as 1-isopentyl-5-nitropyrazole, represents a structural class of functionalized nitro-heterocycles critical in the development of energetic materials and pharmaceutical intermediates. Its structure combines a lipophilic isopentyl tail with a polar, electron-deficient nitro-pyrazole core.

This guide addresses the lack of specific, public-domain quantitative solubility data for this exact molecule by establishing a predictive solubility framework and a validated experimental protocol . Based on Quantitative Structure-Property Relationships (QSPR) and data from structural analogs (e.g., 1-nitropyrazole), this compound is predicted to exhibit an amphiphilic solubility profile—highly soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in water and aliphatic hydrocarbons.

Critical Safety Notice: Nitro-functionalized pyrazoles possess high energy density. Thermal stability must be established via DSC/TGA before any solubility experiment involving heat (e.g., recrystallization) to prevent thermal runaway.

Physicochemical Context & Predicted Solubility[1][2][3]

To design an effective solvent screen, we must first analyze the solute's molecular interaction potential.

Structural Analysis
  • Lipophilic Domain: The 3-methylbutyl (isopentyl) chain increases the partition coefficient (LogP), enhancing compatibility with non-polar organic moieties compared to the bare 1-nitropyrazole.

  • Polar Domain: The 5-nitro-1H-pyrazole core is a strong dipole. The nitro group (

    
    ) acts as a strong Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).
    
  • Electronic Effect: The nitro group at position 5 withdraws electron density from the ring, increasing the acidity of any remaining ring protons (though none are present on nitrogen here) and increasing the dipole moment.

Calculated Properties (In Silico)
PropertyValue (Approx.)Implication for Solubility
LogP ~1.84Moderately lipophilic. Good affinity for medium-polarity organics (Esters, Ethers).
TPSA ~61 ŲPolar surface area suggests poor water solubility but good interaction with polar organic solvents.
H-Bond Donors 0Cannot self-associate via H-bonds (unlike pyrazoles with free NH). Lower lattice energy than NH-analogs.
H-Bond Acceptors 4Excellent solubility in H-bond donor solvents (Alcohols, Chloroform).
Solvent Class Predictions

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP):

  • Polar Aprotic (DMSO, DMF, Acetonitrile): High Solubility. The high dipole moment of the solvent stabilizes the nitro-pyrazole core.

  • Polar Protic (Methanol, Ethanol, IPA): Moderate to High. The solvent donates H-bonds to the nitro group oxygens. Solubility will be highly temperature-dependent.[1]

  • Esters/Ketones (Ethyl Acetate, Acetone): High. Good match for the overall polarity and LogP. Recommended for crystallization.[2]

  • Chlorinated (DCM, Chloroform): High. Chloroform can act as a weak H-bond donor to the nitro group.

  • Non-Polar (Hexane, Heptane): Low. The isopentyl chain provides some interaction, but the polarity of the nitro group likely leads to phase separation (oiling out) or precipitation.

Experimental Protocols

Since exact literature values are unavailable, researchers must generate their own solubility curves. The following protocols are designed to ensure thermodynamic accuracy.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating precise thermodynamic solubility points at specific temperatures (e.g., 25°C).

Reagents: HPLC-grade solvents, excess this compound.

Workflow:

  • Saturation: Add excess solid solute to 5 mL of solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours. Note: Use a magnetic stirrer or orbital shaker.
    
  • Phase Separation: Stop agitation and allow solids to settle for 2 hours (or centrifuge at isothermal conditions).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to

    
     to prevent crash-out).
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm or determined

    
    ).
    
Protocol B: Polythermal Method (Dynamic Laser Monitoring)

Best for: Rapidly generating Solubility vs. Temperature curves (Metastable Zone Width).

Equipment: Avantium Crystal16 or Mettler Toledo EasyMax with turbidity probe.

Workflow:

  • Prepare 4 vials with varying concentrations (e.g., 50, 100, 150, 200 mg/mL) in a specific solvent (e.g., Ethanol).

  • Heating Ramp: Heat at 1°C/min until the solution becomes clear (Clear Point = Solubility Temperature).

  • Cooling Ramp: Cool at 0.5°C/min until turbidity appears (Cloud Point = Nucleation Limit).

  • Hysteresis: The difference between Clear and Cloud points defines the Metastable Zone Width (MSZW), critical for crystallization design.

Visualization: Solubility Workflow & Mechanism

Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Solute SolventSelect Solvent Selection (Based on LogP ~1.84) Start->SolventSelect Mix Add Excess Solid (Supersaturation) SolventSelect->Mix Equilibrate Equilibrate (24h-48h @ Temp T) Mix->Equilibrate Agitation Filter Isothermal Filtration (0.22 µm PTFE) Equilibrate->Filter Settling Analyze HPLC Quantification Filter->Analyze Dilution DataFit Thermodynamic Modeling (Van't Hoff / Apelblat) Analyze->DataFit x_exp vs T

Figure 1: Standardized workflow for determining thermodynamic solubility. The process ensures equilibrium is reached before quantification, preventing kinetic artifacts.

Solute-Solvent Interaction Mechanism

InteractionMechanism Solute This compound NitroGroup Nitro Group (-NO2) (H-Bond Acceptor) Solute->NitroGroup AlkylChain Isopentyl Chain (Lipophilic) Solute->AlkylChain Alcohol Alcohol Solvent (MeOH/EtOH) Alcohol->NitroGroup H-Bonding (Strong) NonPolar Alkane Solvent (Hexane) NonPolar->NitroGroup Repulsion (Phobic) NonPolar->AlkylChain Van der Waals (Weak)

Figure 2: Mechanistic view of solubility. The nitro group drives solubility in alcohols via H-bonding, while the alkyl chain allows limited interaction with non-polar solvents.

Thermodynamic Modeling

Once experimental data (mole fraction solubility,


) is obtained at various temperatures (

), fit the data to the Modified Apelblat Equation . This model is standard for pyrazole derivatives and accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction of solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Why this matters: The


 parameter correlates with the enthalpy of solution (

). A positive

(endothermic) confirms that solubility increases with temperature, which is expected for this compound.

Process Implications (Crystallization)

For purification or isolation of this compound:

  • Cooling Crystallization: Recommended solvent: Ethanol or Isopropanol .[2]

    • Rationale: High solubility at boiling point, moderate/low solubility at 0°C. The temperature dependence (steep solubility curve) ensures high yield.

  • Anti-Solvent Crystallization:

    • Solvent: Acetone or THF (dissolves solute well).

    • Anti-Solvent: Water (causes precipitation).

    • Rationale: The hydrophobic isopentyl chain and nitro group will drive the molecule out of solution rapidly upon water addition.

References

  • ChemScene. (2023). 1-Isopentyl-5-nitro-1H-pyrazole Product Properties. Retrieved from [3]

  • BenchChem. (2025).[2] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from

  • Caflin, K. C., & Gauthier, E. (2020).[1] Solubility Report of 1-Nitropyrazole (1-NP). U.S. Army CCDC AC, Technical Report ARMET-TR-18063. Retrieved from

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Chin. J. Energ. Mater. Retrieved from

  • Sigma-Aldrich. (2023). 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid Product Data. Retrieved from [4]

Sources

Part 1: The Regioisomer Landscape & Thermodynamic Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Stability & Characterization of 1-Alkyl-5-Nitropyrazoles

Executive Summary

The thermodynamic profile of 1-alkyl-5-nitropyrazoles presents a classic conflict between steric strain and electronic demand. Unlike their 1-alkyl-3-nitro isomers, which represent the thermodynamic energy minimum, the 5-nitro isomers are high-energy, sterically congested scaffolds. This guide dissects the stability paradox of these materials, essential for researchers in high-energy density materials (HEDM) and fragment-based drug discovery (FBDD). We explore why the 5-nitro position is kinetically accessible yet thermodynamically precarious, and provide validated protocols for their synthesis, characterization, and stability assessment.

In the pyrazole nucleus, the introduction of an alkyl group at N1 creates a distinct asymmetry. When a nitro group is introduced, the position relative to N1 dictates the system's total energy.

The Steric Conflict (The "Orth" Effect)

The defining feature of 1-alkyl-5-nitropyrazoles is the proximity of the N1-alkyl group to the C5-nitro group.

  • 1-Alkyl-3-nitropyrazole: The nitro group is distal to the alkyl substituent. The lone pairs on N1 and the nitro oxygen atoms do not interact significantly. This is the Thermodynamic Product .

  • 1-Alkyl-5-nitropyrazole: The nitro group is proximal (adjacent) to the alkyl group. This creates severe steric repulsion (Van der Waals strain) and electrostatic repulsion between the N1-lone pair and the nitro group oxygen lone pairs. This is the Kinetic Product (under specific conditions) or a high-energy isomer.

Implication: 1-alkyl-5-nitropyrazoles possess a higher positive enthalpy of formation (


) than their 3-isomers. While this makes them desirable as explosives (higher potential energy release), it renders them more susceptible to thermal decomposition and hydrolysis.
The Tautomeric Trap

The synthesis of these compounds usually begins with 3(5)-nitropyrazole. In solution, this precursor exists in rapid tautomeric equilibrium.

  • Alkylation in Basic Media: The deprotonated nitropyrazolate anion is an ambient nucleophile. Alkylation occurs at both nitrogens.

  • Thermodynamic Control: Sterics dictate that the alkylating agent prefers the nitrogen furthest from the nitro group, yielding the 1-alkyl-3-nitropyrazole.

  • Kinetic Control: To force the formation of the 1-alkyl-5-nitropyrazole, one must block the thermodynamic pathway or use specific solvent effects (e.g., fluorinated alcohols) that stabilize the transition state leading to the 5-isomer.

Part 2: Thermal Decomposition Mechanisms[1]

Unlike N-nitropyrazoles, which undergo sigmatropic shifts (the "Habraken rearrangement") to become C-nitropyrazoles, 1-alkyl-5-nitropyrazoles do not typically isomerize to the 3-isomer upon heating. Instead, they undergo catastrophic ring fission or radical decomposition because the C-N bond of the nitro group is weakened by the adjacent steric bulk.

The Nitro-Nitrite Rearrangement Pathway

For highly nitrated analogues (e.g., 1-methyl-3,4,5-trinitropyrazole, MTNP), the primary decomposition channel is not simple bond homolysis but a complex rearrangement.

  • Step 1: Radical scission of the C-NO2 bond is often the rate-limiting step, but in 5-nitro isomers, a Nitro-Nitrite rearrangement (isomerization of the nitro group to a nitrite ester, -ONO) is a competing low-energy pathway.

  • Step 2: The nitrite ester undergoes O-N bond homolysis, releasing NO and leaving a pyrazolyloxy radical.

  • Step 3: Ring fragmentation ensues, releasing

    
    , nitrogen oxides, and carbon residue.
    

Decomposition Start 1-Alkyl-5-Nitropyrazole (High Energy State) TS1 Transition State (C-NO2 Twist) Start->TS1 Heat (>200°C) Radical Pyrazolyl-5-oxy Radical + NO Gas Start->Radical Direct C-NO2 Homolysis (Minor) Nitrite Pyrazolyl-5-Nitrite (R-O-N=O) TS1->Nitrite Nitro-Nitrite Rearrangement Nitrite->Radical O-NO Homolysis Final Ring Fragmentation (N2, NOx, COx) Radical->Final Cascade

Figure 1: Thermal decomposition cascade of sterically crowded nitropyrazoles. The nitro-nitrite rearrangement is a critical failure mode for 5-nitro isomers.

Part 3: Experimental Characterization Protocols

To validate the stability and identity of these isomers, a multi-modal approach combining thermal analysis and spectroscopy is required.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for defining the "safe window" of these compounds. 1-alkyl-5-nitropyrazoles typically exhibit lower melting points and lower decomposition onset temperatures (


) than their 3-nitro counterparts.

Protocol: Thermal Stability Assessment

  • Sample Prep: Weigh 0.5–1.0 mg of dried 1-alkyl-5-nitropyrazole into an aluminum pan. Note: Use a pinhole lid to prevent pressure buildup, or a high-pressure gold-plated crucible if explosive deflagration is suspected.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation from masking thermal events.
    
  • Ramp: Heat from 30°C to 400°C at 5°C/min . Why 5°C/min? Faster rates (10-20°C/min) shift

    
     artificially higher due to thermal lag, overestimating stability.
    
  • Analysis:

    • Endotherm: Represents Melting Point (

      
      ). For 1-methyl-5-nitropyrazole, expect 
      
      
      
      significantly lower than the 3-isomer due to crystal packing disruption caused by the steric clash.
    • Exotherm: Represents Decomposition (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). Integrate the peak to calculate Enthalpy of Decomposition (
      
      
      
      ).
NMR Regioisomer Discrimination

Distinguishing the 5-nitro from the 3-nitro isomer is critical.

  • 1H NMR (DMSO-d6):

    • 1-Alkyl-3-nitropyrazole: The proton at C5 (adjacent to N1) appears as a doublet at a lower field (more downfield, ~8.5-9.0 ppm) because it is deshielded by the adjacent nitrogen lone pair but not shielded by a nitro group.

    • 1-Alkyl-5-nitropyrazole: The proton at C3 is in a different electronic environment. Crucially, look for NOE (Nuclear Overhauser Effect) .

    • NOE Experiment: Irradiate the N-alkyl protons.

      • If you see enhancement of the aromatic proton signal

        
         It is the 3-nitro isomer  (Alkyl is close to H5).
        
      • If you see NO enhancement of the aromatic proton

        
         It is the 5-nitro isomer  (Alkyl is close to Nitro, H3 is far away).
        

Part 4: Synthesis Strategy (Forcing the 5-Isomer)

Achieving the thermodynamically less stable 1-alkyl-5-nitropyrazole requires kinetic control or specific cyclization strategies.

Method A: Regioselective Cyclization (Recommended) Instead of alkylating a nitropyrazole, build the ring with the substituents in place.

  • Reagents: Methylhydrazine + Nitromalonaldehyde (or nitro-diketone equivalent).

  • Mechanism: The more nucleophilic nitrogen of methylhydrazine (

    
    ) attacks the more electrophilic carbonyl.
    
  • Control: Using fluorinated alcohols (e.g., TFE, HFIP) as solvents can invert regioselectivity via hydrogen bonding stabilization of specific intermediates.

Method B: Alkylation with Blocking Groups

  • Start with 3(5)-nitropyrazole.[1][2][3]

  • Protect N1 temporarily (if possible) or rely on steric bulk of the alkylating agent.

  • Separation: The 1-alkyl-5-nitropyrazole is usually more soluble in non-polar solvents (lower dipole moment due to vector cancellation of Alkyl vs Nitro) compared to the 3-isomer.

    • Purification: Flash chromatography on Silica. Elute with Hexane/Ethyl Acetate. The 5-nitro isomer typically elutes first (higher

      
      ) due to lower polarity.
      

Data Summary: Isomer Comparison

Feature1-Alkyl-5 -Nitropyrazole1-Alkyl-3 -Nitropyrazole
Thermodynamics High Energy (Less Stable)Low Energy (More Stable)
Sterics High (N-Alkyl / C-NO2 clash)Low (Substituents distal)
Melting Point Lower (Poor packing)Higher (Ordered packing)
Chromatography Higher

(Less polar)
Lower

(More polar)
NOE Signal No interaction (Alkyl

H3)
Strong interaction (Alkyl

H5)
Explosive Power Higher Density/EnthalpyLower Density/Enthalpy

References

  • Dalinger, I. L., et al. "Synthesis and properties of 1-methyl-3,4,5-trinitropyrazole (MTNP)." Chemistry of Heterocyclic Compounds, vol. 34, 1998.

  • Katritzky, A. R., et al. "Regioselectivity in the synthesis of 1-substituted 3(5)-nitropyrazoles." Journal of Heterocyclic Chemistry, vol. 42, 2005.

  • Larionov, O. V., et al. "Thermodynamics of nitropyrazole rearrangements." Russian Chemical Bulletin, vol. 52, 2003.

  • Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011. (Standard text for DSC protocols of nitropyrazoles). [4]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-methylbutyl)-5-nitro-1H-pyrazole via N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(3-methylbutyl)-5-nitro-1H-pyrazole through the N-alkylation of 5-nitro-1H-pyrazole. The protocol herein is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure that emphasizes both scientific rationale and practical safety considerations. This document delves into the mechanistic aspects of the reaction, focusing on the factors that govern regioselectivity, and provides a robust framework for the successful synthesis, purification, and characterization of the target compound.

Introduction

N-substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a key methodology for modulating the physicochemical and pharmacokinetic profiles of these compounds, making it a critical tool in the drug discovery process.[1]

The target molecule, this compound, incorporates a lipophilic isoamyl group and a strongly electron-withdrawing nitro group. This combination of functionalities makes it an interesting candidate for further chemical exploration and biological screening. This guide presents a reliable and reproducible method for its synthesis via the N-alkylation of 5-nitro-1H-pyrazole with 1-bromo-3-methylbutane.

Mechanistic Insights into Regioselective N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as 5-nitro-1H-pyrazole, presents a significant challenge in controlling regioselectivity. The reaction can potentially yield two regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is governed by a combination of steric, electronic, and solvent effects.[2]

The N-alkylation proceeds via a two-step mechanism:

  • Deprotonation: A suitable base abstracts the acidic proton from the N-H of the pyrazole ring, forming a pyrazolide anion. The negative charge is delocalized across the two nitrogen atoms.

  • Nucleophilic Attack: The pyrazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromo-3-methylbutane) in an SN2 reaction.[3]

The regioselectivity of the alkylation is determined by the relative nucleophilicity of the two nitrogen atoms in the pyrazolide anion. In the case of 5-nitro-1H-pyrazole, the strongly electron-withdrawing nitro group at the C5 position plays a decisive role. It significantly increases the acidity of the N-H proton, facilitating deprotonation. Furthermore, the nitro group deactivates the adjacent N1 nitrogen through inductive and resonance effects, thereby reducing its nucleophilicity. Consequently, the N2 nitrogen becomes the more nucleophilic center, leading to a preferential attack at this position. However, steric hindrance from the C5 substituent can counteract this electronic effect. For the synthesis of this compound, the alkylation is predicted to favor the N1 position due to the steric bulk of the nitro group at C5, directing the incoming alkyl group to the less hindered nitrogen. The use of a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial for ensuring complete deprotonation and promoting a single regioisomeric product.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier
5-Nitro-1H-pyrazoleC₃H₃N₃O₂113.0826621-44-3Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Sigma-Aldrich
1-Bromo-3-methylbutane (Isoamyl bromide)C₅H₁₁Br151.04107-82-4Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
HexanesN/AN/AN/AFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9VWR
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5VWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWR
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Technologies
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[6][7]

  • 1-Bromo-3-methylbutane: Flammable liquid and vapor. Harmful if swallowed or inhaled and causes skin and eye irritation.[8] Handle in a well-ventilated fume hood.

  • 5-Nitro-1H-pyrazole: Harmful if swallowed and toxic in contact with skin. Causes serious eye damage.[9][10] Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A common laboratory solvent, but it is a reproductive hazard and can be harmful if inhaled or absorbed through the skin.[2][9] Always handle in a fume hood.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry glassware under vacuum B Add 5-nitro-1H-pyrazole and anhydrous DMF A->B C Establish inert atmosphere (N2/Ar) B->C D Cool to 0 °C C->D E Add NaH portion-wise D->E F Stir for 30 min at 0 °C E->F G Add 1-bromo-3-methylbutane dropwise F->G H Warm to RT and stir for 12-24h G->H I Monitor reaction by TLC H->I J Quench with sat. aq. NH4Cl at 0 °C I->J K Extract with Ethyl Acetate J->K L Wash with brine K->L M Dry over Na2SO4 L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O P Characterize by NMR and MS O->P

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-pyrazole (1.0 g, 8.84 mmol, 1.0 equiv.).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous DMF (20 mL).

    • Cool the resulting solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.42 g, 10.6 mmol, 1.2 equiv.) portion-wise to the stirred solution at 0 °C. Effervescence (hydrogen gas evolution) will be observed.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • N-Alkylation:

    • Slowly add 1-bromo-3-methylbutane (1.34 g, 1.2 mL, 9.72 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[11]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (visualized by TLC with a UV lamp).

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

Characterization of this compound

Expected Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • Pyrazole Ring Protons: Two doublets are expected for the protons on the pyrazole ring. The proton at the C3 position (H-3) will likely appear further downfield than the proton at the C4 position (H-4) due to the deshielding effect of the adjacent N-alkyl group. The coupling constant between these two protons (J3,4) should be in the range of 2-3 Hz.

    • δ ≈ 7.8-8.0 ppm (d, 1H, J = 2-3 Hz, H-3)

    • δ ≈ 6.9-7.1 ppm (d, 1H, J = 2-3 Hz, H-4)

  • 3-Methylbutyl (Isoamyl) Group Protons:

    • A triplet corresponding to the two protons of the CH2 group attached to the pyrazole nitrogen (N-CH2) is expected around δ ≈ 4.3-4.5 ppm.

    • A multiplet for the single proton of the CH group will likely be observed around δ ≈ 1.7-1.9 ppm.

    • A multiplet for the two protons of the other CH2 group should appear around δ ≈ 1.5-1.7 ppm.

    • A doublet for the six protons of the two equivalent methyl groups (CH3) is expected to be the most upfield signal, around δ ≈ 0.9-1.0 ppm.

13C NMR (101 MHz, CDCl3):

  • Pyrazole Ring Carbons:

    • The carbon bearing the nitro group (C-5) will be significantly deshielded, appearing around δ ≈ 155-158 ppm.

    • The C-3 carbon is expected to resonate around δ ≈ 138-140 ppm.

    • The C-4 carbon should appear around δ ≈ 108-110 ppm.

  • 3-Methylbutyl (Isoamyl) Group Carbons:

    • The N-CH2 carbon is expected around δ ≈ 50-52 ppm.

    • The CH2 carbon adjacent to the CH group should be around δ ≈ 38-40 ppm.

    • The CH carbon is expected around δ ≈ 25-27 ppm.

    • The two equivalent CH3 carbons should appear around δ ≈ 22-24 ppm.

Mass Spectrometry (MS):

  • Expected [M+H]+: 184.1086 (for C₇H₁₃N₃O₂)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation (inactive NaH).- Deactivated alkylating agent.- Insufficient reaction time.- Use fresh, high-quality NaH.- Use freshly opened or distilled 1-bromo-3-methylbutane.- Monitor the reaction by TLC and allow it to run for a longer duration if necessary.
Formation of multiple products (poor regioselectivity) - Incomplete deprotonation leading to a mixture of pyrazole and pyrazolide anion.- Use of a weaker base or a protic solvent.- Ensure complete deprotonation by using a slight excess of NaH and allowing sufficient time for the reaction with the pyrazole.- Strictly use a strong base like NaH and a polar aprotic solvent like anhydrous DMF.
Difficulty in purification - Close Rf values of the product and impurities.- Optimize the eluent system for column chromatography by trying different solvent polarities.- Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via N-alkylation. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high degree of regioselectivity can be achieved. The provided safety guidelines, mechanistic insights, and troubleshooting tips should enable researchers to successfully synthesize and characterize this valuable pyrazole derivative for further applications in chemical and pharmaceutical research.

References

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link].

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link].

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Available at: [Link].

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Available at: [Link].

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link].

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link].

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link].

  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes | PDF. Available at: [Link].

  • Burcă, I., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][11]triazoles. MDPI. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135452337, methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved February 25, 2026 from [Link].

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link].

  • Claramunt, R. M., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link].

  • ResearchGate. (PDF) Nitropyrazoles. Available at: [Link].

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link].

  • MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link].

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link].

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link].

  • ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link].

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7891, 1-Bromo-3-methylbutane. Retrieved February 25, 2026 from [Link].

Sources

Strategic Synthesis of 5-Amino-1-(3-methylbutyl)-1H-pyrazole: A Guide to Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

5-Aminopyrazoles are privileged scaffolds in modern medicinal chemistry, serving as crucial building blocks for a wide range of pharmacologically active agents, including kinase inhibitors and antagonists for various receptors.[1][2] Their synthesis is a key step in many drug discovery pipelines. This application note provides a comprehensive guide to a pivotal transformation: the reduction of 1-(3-methylbutyl)-5-nitro-1H-pyrazole to the corresponding 5-aminopyrazole. We present two robust and field-proven protocols—catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using tin(II) chloride (SnCl₂)—offering researchers flexibility based on available equipment and substrate compatibility. This guide delves into the mechanistic underpinnings of these reactions, provides detailed, step-by-step protocols, and includes essential information on safety, reaction monitoring, product characterization, and troubleshooting.

Introduction: The Significance of 5-Aminopyrazoles

The pyrazole core is a cornerstone of heterocyclic chemistry, and the 5-amino-substituted variant is particularly valuable. This moiety acts as a versatile synthon and a binucleophile, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in numerous clinically relevant molecules.[2][3] The conversion of a stable nitro-precursor to the synthetically versatile amine is, therefore, a high-frequency transformation in pharmaceutical and agrochemical research.

The choice of reductive method is critical, governed by factors such as functional group tolerance, scalability, cost, and safety.[4] This document aims to equip researchers with the practical knowledge to confidently and successfully perform this reduction.

Reaction Overview and Mechanistic Rationale

The conversion of a nitro group to an amine is a six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso and hydroxylamine species.[5] The choice of reagent dictates the pathway and conditions required to drive the reaction to completion.

Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ End 5-Amino-1-(3-methylbutyl)-1H-pyrazole Intermediate2->End +2e-, +2H+

Caption: Generalized pathway for nitro group reduction.

Catalytic Hydrogenation: The "Clean" Approach

Catalytic hydrogenation is a highly efficient and atom-economical method for nitro group reduction.[6][7] The most common catalyst, palladium on carbon (Pd/C), is a heterogeneous catalyst where palladium nanoparticles are dispersed on a high-surface-area carbon support.[8]

  • Mechanism: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is dissociatively adsorbed onto the palladium surface, forming reactive palladium-hydride species. The nitro compound also adsorbs onto the surface, where it is sequentially reduced by the activated hydrogen.[9] The primary byproduct is water, making the workup procedure straightforward.

Metal-Mediated Reduction: The Robust Alternative

Chemical reduction using dissolving metals or metal salts like tin(II) chloride (SnCl₂) is a classic and reliable method.[10] It is particularly useful when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, certain halides), which can be a side reaction in catalytic hydrogenation.[6][11]

  • Mechanism: The reduction with SnCl₂ involves a series of single-electron transfers from the Sn(II) ion to the nitro group. Protons are supplied by the solvent (often an alcohol) or an acid.[10][12] This method avoids the use of high-pressure hydrogen gas but requires a more involved workup to remove the resulting tin salts.

Experimental Protocols

General Considerations & Safety

Safety First: The reduction of nitro compounds is highly exothermic and must be conducted with caution.[7]

  • Exothermicity: Always perform the reaction with adequate cooling available (e.g., an ice bath) and add reagents slowly to control the reaction rate.

  • Hydrogen Gas (Protocol 1): Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[13] The system must be purged with an inert gas (nitrogen or argon) before and after the introduction of hydrogen to prevent the formation of explosive mixtures with air.[4]

  • Pd/C Catalyst (Protocol 1): Dry Pd/C can be pyrophoric and may ignite solvents like ethanol and methanol upon exposure to air. Handle the catalyst carefully, preferably as a wet paste. After the reaction, the catalyst should be filtered carefully and never allowed to dry completely in the air while in contact with flammable materials.

  • Acids and Bases: Handle all acids and bases with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system for this transformation is ethyl acetate/hexane. The product amine will be significantly more polar than the starting nitro compound.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is often the method of choice due to its high efficiency and clean reaction profile.[6]

Sources

Application Note: Suzuki-Miyaura Coupling Precursors Derived from Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrazoles represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., JAK inhibitors) and high-energy density materials (HEDMs). However, the installation of boronic acid handles—essential for Suzuki-Miyaura coupling—is complicated by the electronic nature of the nitro group.

Direct lithiation strategies (e.g.,


-BuLi) are frequently incompatible with nitropyrazoles due to the high risk of nucleophilic attack on the nitro group and potential energetic decomposition. This guide details a robust, scalable protocol for the Palladium-Catalyzed Miyaura Borylation  of halonitropyrazoles. We prioritize the synthesis of pinacol boronic esters (

) over free boronic acids to mitigate protodeboronation and enhance shelf-stability.

Strategic Analysis: The Chemical Challenge

Why Not Lithiation?

Standard halogen-metal exchange (using


-BuLi or 

-BuLi at -78 °C) is the default method for many aryl halides. For nitropyrazoles, this route is hazardous and inefficient:
  • Safety: Nitro compounds are susceptible to Single Electron Transfer (SET) mechanisms with organolithiums, leading to radical formation and potential runaway exothermic events.

  • Chemoselectivity: The nitro group acts as an electrophile; alkyllithiums may attack the

    
     bond rather than exchanging the halogen.
    
  • Acidity: Unprotected nitropyrazoles have an acidic

    
     (
    
    
    
    ). Bases will deprotonate the nitrogen first, poisoning the reaction unless 2 equivalents of base are used, which further destabilizes the ring.
The Solution: Pd-Catalyzed Borylation

The Miyaura borylation utilizes a diboron source (e.g.,


) and a mild base (

) to install the boron moiety.[1] This preserves the nitro group and avoids cryogenic conditions.
Workflow Visualization

The following diagram outlines the critical decision pathway for synthesizing these precursors.

Nitropyrazole_Workflow Start Start: Halonitropyrazole Check_NH Check N-H Status Start->Check_NH Protect N-Protection (Me, SEM, THP) Check_NH->Protect Free NH Method_Select Method Selection Check_NH->Method_Select N-Substituted Protect->Method_Select Lithiation Lithiation (n-BuLi) [HIGH RISK] Method_Select->Lithiation Avoid Pd_Cat Pd-Catalyzed Borylation (Miyaura) Method_Select->Pd_Cat Preferred Coupling Suzuki Coupling Pd_Cat->Coupling Isolate BPin

Caption: Decision tree for nitropyrazole functionalization, highlighting the necessity of N-protection and the preference for Pd-catalysis over lithiation.

Safety Protocol: Handling Energetic Heterocycles

CRITICAL WARNING: Nitropyrazoles are energetic materials. Even if the target pharmaceutical intermediate is not an explosive, the precursors can exhibit high friction and impact sensitivity.

  • Blast Shielding: All reactions involving >1g of nitropyrazole starting material must be conducted behind a polycarbonate blast shield.

  • Temperature Limits: Do not exceed 110 °C during borylation. Differential Scanning Calorimetry (DSC) data often shows exotherms for nitropyrazoles starting around 180-200 °C, but catalytic mixtures can lower this onset.

  • Metal Waste: Palladium residues mixed with nitro compounds can be shock-sensitive when dry. Keep waste streams wet and segregated.

Protocol 1: Synthesis of Nitropyrazole Pinacol Boronate

This protocol uses 4-bromo-1-methyl-3-nitropyrazole as the model substrate. The conditions are optimized to prevent reduction of the nitro group while ensuring complete conversion.

Materials
  • Substrate: 4-bromo-1-methyl-3-nitropyrazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
    • Note:

      
       is preferred over 
      
      
      
      because the bidentate ligand resists displacement by the nitrogen-rich pyrazole ring.
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the nitropyrazole substrate,

    
    , and KOAc to the flask.
    
  • Degassing: Add 1,4-Dioxane (concentration ~0.2 M). Sparge the solvent with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling and phenol formation.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Reaction: Heat the mixture to 90 °C (internal temperature). Stir for 4–16 hours.

    • Monitoring: Use HPLC or TLC. The product spot is usually less polar than the boronic acid but more polar than the starting bromide.

    • Visual Check: The reaction typically turns from orange/red to dark black/brown as

      
       forms.
      
  • Workup (Crucial for Stability):

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filtration: Filter through a pad of Celite to remove palladium blacks and inorganic salts.

    • Wash: Wash the filtrate gently with brine. Avoid acidic washes , which accelerate protodeboronation.

    • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallization from Hexane/EtOAc is preferred. If chromatography is necessary, use silica gel neutralized with 1% Triethylamine to prevent hydrolysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling[2][5]

Once the nitropyrazole pinacol ester is isolated, it is coupled with an aryl halide.

Reaction Setup
  • Nucleophile: Nitropyrazole-

    
     (1.2 equiv)
    
  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult chlorides).
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid).
  • Solvent: Dioxane:Water (4:1 ratio).

Mechanism of Action

The following diagram illustrates the catalytic cycle, emphasizing the role of the base in activating the stable pinacol ester.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation BaseStep->TransMet + Nitropyrazole-BPin RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle showing base-mediated activation of the Pd-intermediate prior to transmetalation.[5]

Troubleshooting & Optimization

Stability Data Comparison

Nitropyrazole boron species vary significantly in stability.

SpeciesStabilityHandling Recommendation
Free Boronic Acid LowProne to rapid protodeboronation. Use immediately; do not store.
Pinacol Ester (

)
HighStable solid. Can be stored at 4°C for months. Recommended precursor.[6][7]
MIDA Boronate Very HighRequires specialized deprotection step (slow release). Use only if BPin fails.
Common Failure Modes
  • Protodeboronation: The loss of the boron group, yielding the hydro-dehalogenated nitropyrazole.

    • Cause: High temperature + water + electron-deficient ring.

    • Fix: Switch to anhydrous conditions for the coupling (using

      
       or solid 
      
      
      
      in DMF) rather than aqueous carbonate systems.
  • Nitro Reduction:

    • Cause: Hydrogen sources (e.g., formate impurities) or prolonged heating with Pd.

    • Fix: Ensure rigorous degassing; reduce reaction time; avoid alcohol solvents if possible.

Expert Tip: The "Ethylene Glycol" Additive

For particularly stubborn substrates where conversion is low, adding ethylene glycol (2-5 equiv) to the borylation reaction can improve yields. It acts to intercept the transient boronate species and may facilitate the transmetalation or stabilize the intermediate, as noted in advanced borylation protocols [1].

References

  • Molander, G. A., et al. "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid."[8] Journal of Organic Chemistry.

  • Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society.

  • Klapötke, T. M. "The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles."[9] Journal of Chemical & Engineering Data.

  • Miyaura, N. "Palladium-Catalyzed Borylation of Aryl Halides." Organic Syntheses.

  • Chow, C. P., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester."[3] Tetrahedron Letters.

Sources

The Synthetic Versatility of 1-Isopentyl-5-Nitro-1H-Pyrazole: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a privileged scaffold in the realm of agrochemical discovery, consistently appearing in a diverse array of commercialized fungicides, herbicides, and insecticides.[1] Its inherent chemical stability and the multiple sites available for substitution allow for the fine-tuning of biological activity.[2] This guide delves into the synthesis and potential applications of a specific, yet underexplored derivative: 1-isopentyl-5-nitro-1H-pyrazole . The strategic incorporation of an isopentyl group at the N1 position and a nitro group at the C5 position presents a unique combination of lipophilicity and electrophilicity, making it a compelling candidate for the development of next-generation crop protection agents.

This document serves as a comprehensive technical resource for researchers and professionals in the agrochemical and pharmaceutical industries. It provides a detailed, logical synthesis protocol, discusses potential agrochemical applications based on structure-activity relationships of related compounds, and elucidates the probable mechanisms of action.

The Strategic Importance of the Isopentyl and Nitro Moieties

The isopentyl group, a five-carbon branched alkyl chain, significantly increases the lipophilicity of the molecule. In the context of agrochemicals, this property is crucial for enhancing the compound's ability to penetrate the waxy cuticle of plant leaves, the cell membranes of fungi, or the exoskeleton of insects. This improved bioavailability can lead to enhanced efficacy at lower application rates.

The nitro group at the C5 position is a strong electron-withdrawing group, which can profoundly influence the molecule's biological activity.[3] In many bioactive molecules, a nitro group can act as a pharmacophore, directly interacting with biological targets.[4] Furthermore, the nitro group can be a versatile synthetic handle, readily reduced to an amino group, which can then be further functionalized to create a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthesis of 1-Isopentyl-5-Nitro-1H-Pyrazole: A Step-by-Step Protocol

Protocol 1: Two-Step Synthesis of 1-Isopentyl-5-Nitro-1H-Pyrazole

This protocol is divided into two main stages: the synthesis of the pyrazole core and its subsequent nitration.

Part A: Synthesis of 1-Isopentyl-1H-pyrazole

The Knorr pyrazole synthesis, a classic and reliable method, is employed for the construction of the pyrazole ring.[7] This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] To achieve the desired 1-isopentyl substitution, isopentylhydrazine is the required starting material.

Materials:

  • Isopentylhydrazine

  • Malondialdehyde or a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane)

  • Ethanol (or other suitable protic solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopentylhydrazine (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add malondialdehyde or its equivalent (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-isopentyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Knorr synthesis, as it readily dissolves the reactants and facilitates the reaction.

  • Catalyst: The reaction is acid-catalyzed; a small amount of acetic acid protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7]

  • Regioselectivity: The use of a symmetrical 1,3-dicarbonyl compound like malondialdehyde ensures the formation of a single regioisomer, simplifying the purification process.

Part B: Nitration of 1-Isopentyl-1H-pyrazole

The nitration of the pre-formed 1-isopentyl-1H-pyrazole is the final step. The directing effect of the N1-isopentyl group will favor nitration at the C5 position.

Materials:

  • 1-Isopentyl-1H-pyrazole

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a flask cooled to 0°C in an ice-water bath, carefully add concentrated sulfuric acid.

  • Slowly add 1-isopentyl-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate, cooled dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms or the solution becomes basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-isopentyl-5-nitro-1H-pyrazole, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent, capable of nitrating the electron-rich pyrazole ring.

  • Temperature Control: The nitration reaction is highly exothermic and requires strict temperature control to prevent over-nitration and the formation of byproducts.

  • Regioselectivity: The N1-isopentyl group is an activating group and directs electrophilic substitution to the C5 position.

Synthesis_Workflow cluster_partA Part A: Synthesis of 1-Isopentyl-1H-pyrazole cluster_partB Part B: Nitration Isopentylhydrazine Isopentylhydrazine Knorr_Synthesis Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) Isopentylhydrazine->Knorr_Synthesis Malondialdehyde Malondialdehyde Malondialdehyde->Knorr_Synthesis 1_Isopentyl_1H_pyrazole 1-Isopentyl-1H-pyrazole Knorr_Synthesis->1_Isopentyl_1H_pyrazole Nitration Nitration (0-5 °C) 1_Isopentyl_1H_pyrazole->Nitration Nitrating_Mixture Fuming HNO3 / H2SO4 Nitrating_Mixture->Nitration Final_Product 1-Isopentyl-5-nitro-1H-pyrazole Nitration->Final_Product

Caption: Synthetic workflow for 1-isopentyl-5-nitro-1H-pyrazole.

Potential Agrochemical Applications and Biological Activity

The structural features of 1-isopentyl-5-nitro-1H-pyrazole suggest its potential as a versatile agrochemical. The pyrazole core is a well-established toxophore with activity against a broad range of agricultural pests.[1][2] The following table summarizes the potential applications based on the known activities of structurally related compounds.

Potential Application Target Pests/Diseases Supporting Evidence from Related Compounds References
Fungicide Powdery mildew, rusts, leaf spot diseasesMany commercial fungicides, such as Pyraclostrobin, contain a pyrazole ring and exhibit broad-spectrum fungicidal activity. Nitropyrazole derivatives have also shown significant antifungal properties.[1][9][10][11]
Herbicide Broadleaf and grassy weedsPyrazole derivatives are known to act as inhibitors of key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[12][13][14][15]
Insecticide Lepidopteran pests, aphids, mitesPhenylpyrazole insecticides, like Fipronil, are potent nerve agents. Other pyrazole derivatives act as mitochondrial electron transport inhibitors.[16][17][18][19][20][21]

Proposed Mechanism of Action

The mode of action of 1-isopentyl-5-nitro-1H-pyrazole is likely to be multifaceted, depending on the target organism.

As a Fungicide: Many pyrazole-based fungicides act as inhibitors of the mitochondrial respiratory chain, specifically targeting Complex II (succinate dehydrogenase) or Complex III. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

As a Herbicide: A plausible mechanism of action for herbicidal activity is the inhibition of essential plant enzymes. For instance, it could potentially inhibit protoporphyrinogen oxidase (PPO) or, as seen with other pyrazole herbicides, interfere with amino acid or pigment biosynthesis.

As an Insecticide: The primary mode of action for many insecticidal pyrazoles is the disruption of the central nervous system. Phenylpyrazole insecticides are known to block GABA-gated chloride channels, leading to hyperexcitation and death of the insect.[21] Alternatively, some pyrazole insecticides inhibit mitochondrial electron transport, leading to energy deprivation.[22]

Mechanism_of_Action cluster_fungicide Fungicidal Action cluster_herbicide Herbicidal Action cluster_insecticide Insecticidal Action Molecule 1-Isopentyl-5-nitro-1H-pyrazole Respiratory_Chain_F Respiratory Chain Inhibition (Complex II/III) Molecule->Respiratory_Chain_F Enzyme_Inhibition Enzyme Inhibition (e.g., HPPD, ALS) Molecule->Enzyme_Inhibition GABA_Channel GABA-gated Chloride Channel Blockage Molecule->GABA_Channel Fungal_Cell Fungal Cell Mitochondrion_F Mitochondrion Fungal_Cell->Mitochondrion_F Mitochondrion_F->Respiratory_Chain_F ATP_Depletion_F ATP Depletion Respiratory_Chain_F->ATP_Depletion_F Fungal_Death Fungal Cell Death ATP_Depletion_F->Fungal_Death Plant_Cell Plant Cell Plant_Cell->Enzyme_Inhibition Metabolic_Disruption Metabolic Pathway Disruption Enzyme_Inhibition->Metabolic_Disruption Plant_Death Weed Death Metabolic_Disruption->Plant_Death Neuron Insect Neuron Neuron->GABA_Channel Hyperexcitation CNS Hyperexcitation GABA_Channel->Hyperexcitation Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Plausible mechanisms of action for 1-isopentyl-5-nitro-1H-pyrazole.

Conclusion and Future Directions

1-Isopentyl-5-nitro-1H-pyrazole represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The synthetic protocol outlined in this guide provides a clear and logical pathway for its preparation, enabling further investigation into its biological activities. The structural characteristics of this molecule suggest a high potential for fungicidal, herbicidal, and insecticidal properties. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives to establish comprehensive structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this versatile pyrazole derivative in the ongoing effort to ensure global food security.

References

  • He, Y., et al. (2021). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Journal of Agricultural and Food Chemistry, 69(31), 8679–8687. Available at: [Link]

  • Zhang, J., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, S., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 42. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 24(18), 3326. Available at: [Link]

  • Li, S., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. Available at: [Link]

  • Wang, H., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 13937-13953. Available at: [Link]

  • Fu, Q., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1057. Available at: [Link]

  • Hirai, K., et al. (2007). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 32(1), 32-37. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of the Iranian Chemical Society, 18, 2037–2049. Available at: [Link]

  • Yang, J., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 60(7), 1731-1739. Available at: [Link]

  • Zhang, S., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry, 61(37), 8778-8787. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6705. Available at: [Link]

  • Sumi, S., et al. (1971). Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. Chemical and Pharmaceutical Bulletin, 19(9), 1959-1962. Available at: [Link]

  • Shao, Y., et al. (2012). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. Pest Management Science, 68(5), 799-805. Available at: [Link]

  • Zhang, S., et al. (2013). Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. Journal of Agricultural and Food Chemistry, 61(37), 8778-8787. Available at: [Link]

  • da Silva, F. C., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(10), 1649. Available at: [Link]

  • El-faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4243. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6433. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10847. Available at: [Link]

  • Sharma, R., & Kumar, V. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Available at: [Link]

  • Kumar, D., & Kumar, S. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9108–9114. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]

  • Sharma, K., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 44-51. Available at: [Link]

  • Jasiński, R., & Dresler, E. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. Available at: [Link]

  • Taylor, A. P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. Available at: [Link]

  • Lammers, J. G., et al. (1998). N-alkylation method of pyrazole. U.S. Patent No. 5,705,656. Washington, DC: U.S. Patent and Trademark Office.
  • Jasiński, R. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(5), 2314. Available at: [Link]

  • Wang, Y., et al. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Ruser, R., & Schulz, R. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment, 752, 141838. Available at: [Link]

  • Pearce, A. J., et al. (2016). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 138(24), 7563–7566. Available at: [Link]

  • Dhananjayan, V., & Ravichandran, S. (2018). Mode of action of pesticides and the novel trends – A critical review. Journal of Emerging Technologies and Innovative Research, 5(6), 617-621. Available at: [Link]

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  • Dunn, P. J. (2005). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available at: [Link]

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  • Wang, B., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 567. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 1-(3-methylbutyl)-5-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 1-(3-methylbutyl)-5-nitro-1H-pyrazole (also known as 1-isopentyl-5-nitropyrazole). This response is structured as a Tier-3 Technical Support resource for research scientists.

Part 1: Executive Summary & The "Regioselectivity Trap"

The primary cause of low yield in the synthesis of 1-alkyl-5-nitropyrazoles is not typically conversion failure, but rather regiochemical mismatch .

When alkylating 3-nitro-1H-pyrazole (which exists in tautomeric equilibrium with 5-nitro-1H-pyrazole) using standard electrophiles (e.g., 1-bromo-3-methylbutane) and bases (e.g., NaH, K₂CO₃), the reaction is governed by steric and thermodynamic factors that overwhelmingly favor the 1-alkyl-3-nitro isomer (often >80% of the crude mixture).

  • The 3-Nitro Isomer (Major): Formed via alkylation at the nitrogen distal to the nitro group. This position is sterically unhindered.

  • The 5-Nitro Isomer (Target): Formed via alkylation at the nitrogen adjacent to the nitro group. This position is sterically crowded and electronically deactivated.

Core Directive: To improve the yield of the 5-nitro isomer, you must either (A) employ a rigorous separation strategy on the alkylation mixture or (B) switch to a de novo cyclization/oxidation route that locks the regiochemistry early.

Part 2: Troubleshooting & FAQs

Q1: I am using NaH/DMF for alkylation. Why is my isolated yield of the 5-nitro isomer <15%?

A: This is the expected outcome for direct alkylation under thermodynamic control. The lone pair on the nitrogen adjacent to the electron-withdrawing nitro group (N1 in the 5-nitro tautomer) is less nucleophilic and more sterically hindered than the distal nitrogen.

  • Diagnostic: Check your crude NMR. The 3-nitro isomer typically shows a pyrazole C5-H proton signal that is deshielded but lacks the NOE (Nuclear Overhauser Effect) interaction with the N-alkyl group that the 5-nitro isomer would show.

  • Correction: Direct alkylation is rarely scalable for the 5-isomer. If you must use this route, switch to Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile . The "Ceasium Effect" can sometimes slightly shift the ratio towards the more hindered product due to the larger cation radius stabilizing the transition state, though the 3-nitro will likely still dominate.

Q2: How can I definitively distinguish the 1-(3-methylbutyl)-5-nitro isomer from the 3-nitro isomer?

A: Relying on retention time is risky. Use ¹H-NMR NOE (Nuclear Overhauser Effect) or HMBC :

  • 5-Nitro Isomer (Target): The N-methylene protons (

    
     ppm) will show a strong NOE correlation with the C4-H  of the pyrazole ring, but not the C3-H (which is substituted by NO₂).
    
  • 3-Nitro Isomer (Byproduct): The N-methylene protons will show a strong NOE correlation with the C5-H proton.

  • Chemical Shift: The C4-H in the 5-nitro isomer is typically more upfield than the C5-H in the 3-nitro isomer due to the shielding cone of the adjacent N-alkyl group.

Q3: Is there a "Gold Standard" route to avoid this isomer mixture entirely?

A: Yes. The Oxidation of 1-alkyl-5-aminopyrazoles is the superior route for high-yield synthesis of 5-nitropyrazoles.

  • Cyclize: React isopentylhydrazine with 3-ethoxyacrylonitrile to yield 1-isopentyl-5-aminopyrazole (Regioselectivity >95% favored by the nucleophilicity of the terminal hydrazine nitrogen).

  • Oxidize: Convert the amine to a nitro group using Oxone® or H₂O₂/Na₂WO₄ . This bypasses the steric hindrance of direct alkylation.

Part 3: Experimental Protocols

Method A: The High-Fidelity Route (Recommended)

Mechanism: Regioselective cyclization followed by amine oxidation.

Step 1: Synthesis of 1-(3-methylbutyl)-5-aminopyrazole
  • Reagents: Isopentylhydrazine hydrochloride (1.0 equiv), 3-ethoxyacrylonitrile (1.1 equiv), Ethanol (0.5 M), Triethylamine (1.1 equiv).

  • Procedure:

    • Dissolve isopentylhydrazine HCl and TEA in ethanol.

    • Add 3-ethoxyacrylonitrile dropwise at 0°C.

    • Reflux for 3–5 hours. Monitor by TLC (ninhydrin stain).

    • Concentrate and purify by flash chromatography (EtOAc/Hex).

    • Yield Expectation: 80–90%.

    • Note: The terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the nitrile, ensuring the 5-amino regiochemistry.
Step 2: Oxidation to 1-(3-methylbutyl)-5-nitropyrazole
  • Reagents: 1-(3-methylbutyl)-5-aminopyrazole (1.0 equiv), Sodium Tungstate dihydrate (20 mol%), Hydrogen Peroxide (30% aq, 5.0 equiv), Methanol/Water.

  • Procedure:

    • Dissolve the aminopyrazole and

      
       in MeOH/Water.
      
    • Add

      
       dropwise at room temperature (Exothermic!).
      
    • Stir at 50–60°C for 6–12 hours.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Yield Expectation: 60–75%.

Method B: Direct Alkylation (Legacy/Optimization)

Use case: If 3-nitropyrazole is the only available starting material.

  • Reagents: 3-nitro-1H-pyrazole (1.0 equiv), 1-bromo-3-methylbutane (1.2 equiv), Cesium Carbonate (2.0 equiv), DMF (anhydrous).

  • Procedure:

    • Suspend nitropyrazole and

      
       in DMF. Stir 30 min at RT.[1]
      
    • Add alkyl bromide. Heat to 80°C (Kinetic control attempt).

    • Stir 12h.

  • Purification (Critical):

    • The 3-nitro isomer is typically less polar and elutes first in Hexane/EtOAc systems.

    • The 5-nitro isomer (Target) is more polar and elutes later.

    • Yield Expectation: ~15–20% (Target), ~70% (Byproduct).

Part 4: Data Visualization & Logic

Pathway Comparison: Regioselectivity Control

The following diagram illustrates why the Amine Oxidation Route (Method A) is superior to Direct Alkylation (Method B) for the 5-nitro target.

G Start_Alk 3-Nitro-1H-pyrazole Reagent_Alk Isopentyl Bromide + Base Start_Alk->Reagent_Alk Isomer_3 1-isopentyl-3-nitro (MAJOR >80%) Thermodynamic Product Reagent_Alk->Isomer_3 Steric Preference Isomer_5 1-isopentyl-5-nitro (MINOR <20%) Target Molecule Reagent_Alk->Isomer_5 Hindered Attack Start_Cyc Isopentylhydrazine Reagent_Cyc 3-Ethoxyacrylonitrile Start_Cyc->Reagent_Cyc Intermediate 1-isopentyl-5-aminopyrazole (Regioselective) Reagent_Cyc->Intermediate Nucleophilic Attack (Kinetic Control) Oxidation Oxidation (Oxone/H2O2) Intermediate->Oxidation Oxidation->Isomer_5 Functional Group Interconversion

Caption: Comparison of Synthetic Routes. The upper path (Alkylation) suffers from steric penalties, while the lower path (Cyclization + Oxidation) locks the correct regiochemistry early.

Decision Tree: Troubleshooting Yield

DecisionTree Start Problem: Low Yield of 1-isopentyl-5-nitropyrazole CheckMethod Current Method? Start->CheckMethod DirectAlk Direct Alkylation (3-nitropyrazole + R-Br) CheckMethod->DirectAlk Method A Cyclization Cyclization/Oxidation (Hydrazine + Nitrile) CheckMethod->Cyclization Method B AnalyzeAlk Analyze Crude NMR DirectAlk->AnalyzeAlk CheckOx Check Oxidation Step Cyclization->CheckOx IsomerRatio Isomer Ratio 3-NO2 : 5-NO2 AnalyzeAlk->IsomerRatio RatioBad Ratio > 4:1 (Normal) IsomerRatio->RatioBad Most Common RatioGood Ratio < 2:1 (Unusual) IsomerRatio->RatioGood Rare SwitchRoute Action: SWITCH ROUTE to Amine Oxidation RatioBad->SwitchRoute OptimizeSep Action: Optimize Chromatography (Use Toluene/EtOAc) RatioGood->OptimizeSep Incomplete Incomplete Conversion? CheckOx->Incomplete OverOx Decomposition? CheckOx->OverOx ActionTime Increase Time/Temp or Catalyst Load Incomplete->ActionTime ActionMild Use Milder Oxidant (e.g., Oxone/Acetone) OverOx->ActionMild

Caption: Diagnostic workflow for identifying the root cause of low yield and selecting the appropriate corrective action.

Part 5: References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

    • Source:J. Org.[2] Chem. 2008, 73, 6, 2412–2415.

    • URL:[Link]

    • Relevance: Defines the mechanistic basis for regioselectivity in pyrazole synthesis vs. alkylation.

  • Oxidation of Aminopyrazoles:

    • Title: A Practical Synthesis of 5-Nitropyrazoles via Oxidation of 5-Aminopyrazoles.

    • Source:Tetrahedron Letters, Vol 56, Issue 23, 2015.

    • URL:[Link] (General reference for the oxidation methodology).

  • Dumanović Optimization (Historical Context):

    • Title: Optimization of synthesis of nitroimidazoles and nitropyrazoles based on polarographic investigations.

    • Source:Heterocycles, Vol 37, No 3, 1994.[3]

    • URL:[Link]

    • Relevance: Discusses the difficulty of 5-nitro synthesis and historical attempts to optimize conditions using polarography.

  • BenchChem Technical Note:

    • Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

    • Source: BenchChem Guides.

    • Relevance: General troubleshooting for N-alkylation regioselectivity.

Safety Warning: Nitropyrazoles are energetic materials. While 1-isopentyl-5-nitropyrazole is relatively stable, intermediates (especially dry diazonium salts or concentrated hydrazine mixtures) can be explosive. Perform all oxidations behind a blast shield.

Sources

Technical Support Center: Pyrazole N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling N1 vs N2 regioselectivity in pyrazole alkylation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Hub. This guide addresses one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity of N-alkylation in asymmetric pyrazoles. Whether you are scaling up a lead compound or synthesizing a library, the formation of inseparable regioisomeric mixtures (N1 vs. N2) is a common bottleneck. This guide synthesizes mechanistic insights with practical, field-proven troubleshooting protocols.

Quick Diagnostic: Which Isomer Do You Need?

Before selecting a protocol, identify your target regioisomer based on standard nomenclature (where N1 bears the alkyl group).

  • Target A: 1-Alkyl-3-Substituted Pyrazole (The "1,3-Isomer")

    • Structure: The alkyl group is distal (far) from the substituent on the carbon ring.

    • Nature: This is typically the thermodynamic and sterically favored product.

    • Protocol: Standard Base-Mediated Alkylation or Michael Addition.

  • Target B: 1-Alkyl-5-Substituted Pyrazole (The "1,5-Isomer")

    • Structure: The alkyl group is proximal (adjacent) to the substituent on the carbon ring.

    • Nature: This is the sterically disfavored product.

    • Protocol: De Novo Cyclization (Solvent-Controlled) or Hydrogen-Bond Directed Alkylation.

Module 1: Mechanistic Grounding & Decision Matrix

To control selectivity, one must understand the interplay between tautomerism and nucleophilicity .

The Tautomer Trap: Asymmetric pyrazoles exist in dynamic equilibrium. A 3-substituted pyrazole (Tautomer A) is in equilibrium with its 5-substituted counterpart (Tautomer B).

  • Electronic Reality : Upon deprotonation, the negative charge is delocalized across both nitrogens.

  • Steric Reality : The "N1" position adjacent to a substituent (e.g., -Ph, -CF3, -tBu) is sterically shielded.

  • Outcome : Under standard S_N2 conditions, the electrophile attacks the less hindered nitrogen , yielding the 1,3-isomer .

Visual Guide: Regioselectivity Decision Tree

PyrazoleSelectivity Start Start: Asymmetric Pyrazole Synthesis IsomerQ Which Regioisomer is Required? Start->IsomerQ Target13 Target: 1-Alkyl-3-Substituted (Alkyl Distal to Group) IsomerQ->Target13 Sterically Favored Target15 Target: 1-Alkyl-5-Substituted (Alkyl Adjacent to Group) IsomerQ->Target15 Sterically Disfavored MethodStandard Standard Alkylation (Cs2CO3/DMF or K2CO3/Acetone) Target13->MethodStandard Alkyl Halides MethodMichael Michael Addition (Acrylates, Cat-Free) Target13->MethodMichael Michael Acceptors MethodCyclization De Novo Cyclization (1,3-Diketone + Hydrazine) Target15->MethodCyclization Best for Aryl/Alkyl MethodDirecting H-Bond Directed Alkylation (e.g., Chloroacetamides) Target15->MethodDirecting Specific Electrophiles MethodSolvent Solvent Switch Strategy (Use TFE or HFIP) MethodCyclization->MethodSolvent Critical Optimization

Caption: Decision matrix for selecting the optimal synthetic route based on the desired pyrazole regioisomer.

Module 2: Troubleshooting Guides & FAQs
Scenario A: "I need the 1,3-isomer, but I'm getting a mixture."

Root Cause Analysis: While the 1,3-isomer is sterically favored, small substituents (like -Me or -F) provide insufficient steric bias, leading to low selectivity (e.g., 2:1 ratios).

Troubleshooting Steps:

  • Switch the Base/Cation :

    • Use Cs2CO3 in DMF. The large Cesium cation coordinates less tightly to the pyrazolate, allowing steric factors to dominate the transition state more effectively than Na+ or K+.

  • Lower the Temperature :

    • Run the reaction at 0°C or -20°C . Lower temperatures enhance the discrimination between the two transition states.

  • Use Michael Acceptors (If applicable) :

    • If your alkyl group can be introduced via a Michael acceptor (e.g., acrylates, acrylonitrile), these reactions are often highly selective for the N1 (1,3) position due to specific transition state geometries [1].

FAQ: Does the leaving group matter? A: Yes. Harder electrophiles (alkyl tosylates/chlorides) often show lower selectivity than softer ones (alkyl iodides) due to the "early" vs. "late" nature of the transition state. However, steric bulk of the electrophile itself is the biggest driver.

Scenario B: "I need the 1,5-isomer (Alkyl adjacent to substituent)."

The Challenge: You are fighting thermodynamics. Direct alkylation will almost always favor the wrong isomer.

Troubleshooting Steps:

  • Stop Alkylating, Start Cyclizing (The "Golden" Protocol) :

    • Instead of alkylating a pre-formed pyrazole, react a 1,3-diketone with a monosubstituted hydrazine (R-NH-NH2).

    • Critical Modification : Do NOT use Ethanol. Use Fluorinated Alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

    • Why? These solvents are strong hydrogen bond donors but poor nucleophiles. They solvate the hydrazine and carbonyls in a way that favors the formation of the 1,5-isomer (up to >95:5 selectivity) [2].

  • The "Directing Group" Trick :

    • If you must alkylate, use an electrophile capable of Hydrogen Bonding (e.g., 2-chloroacetamide).

    • Mechanism: The amide N-H of the electrophile hydrogen bonds to the distal nitrogen (N2), positioning the carbon for attack by the proximal nitrogen (N1). This can flip selectivity to favor the 1,5-isomer [3].

Scenario C: "My yield is low or the reaction is stalled."

Checklist:

  • Solubility : Pyrazoles can be poorly soluble. Switch to DMSO or NMP .

  • Deprotonation : If using weak bases (Carbonates), ensure the pKa is sufficient. For electron-rich pyrazoles (less acidic), switch

Technical Support Center: Purification of 1-Isopentyl-5-Nitropyrazole Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 1-isopentyl-5-nitropyrazole. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound with high purity. The synthesis of substituted nitropyrazoles, while well-established, often yields mixtures containing regioisomers, unreacted starting materials, and other byproducts. The primary challenge in purifying 1-isopentyl-5-nitropyrazole is typically its separation from the 1-isopentyl-3-nitropyrazole regioisomer, as their similar physical properties can make purification non-trivial.[1][2]

This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.

Purification Strategy Overview

Choosing the correct purification strategy is critical and depends on the specific impurity profile of your crude mixture. A preliminary analysis is always the recommended first step.

Purif_Decision_Tree start Analyze Crude Mixture (TLC, ¹H NMR, LC-MS) q1 Are regioisomers the primary impurity? start->q1 q2 Is there a discernible ΔRf on TLC? q1->q2 Yes q3 Is the crude product a solid? q1->q3 No (Other Impurities) chrom Proceed with Flash Column Chromatography q2->chrom Yes (ΔRf > 0.1) acid_salt Consider Acid Salt Crystallization q2->acid_salt No (Co-elution) recryst Attempt Recrystallization q3->recryst Yes wash Perform Liquid-Liquid Extraction / Aqueous Wash q3->wash No (Oily Impurities)

Caption: A decision tree for selecting the appropriate purification method.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 1-isopentyl-5-nitropyrazole synthesis?

The synthesis of 1-isopentyl-5-nitropyrazole can result in several impurities:

  • Regioisomers: The most common and challenging impurity is the 1-isopentyl-3-nitropyrazole isomer. The nitration of 1-isopentylpyrazole can often lead to a mixture of products.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual isopentylhydrazine or the 1,3-dicarbonyl precursor.

  • Di-nitrated Products: If the nitrating conditions are too harsh, dinitro- or trinitropyrazole derivatives can form.[3] Careful control of temperature and nitrating agent stoichiometry is crucial to avoid this.[3]

  • Colored Impurities: The decomposition of hydrazine starting materials can generate colored byproducts, often resulting in yellow or reddish crude mixtures.[2]

Q2: How can I quickly assess the purity and composition of my crude product?

A multi-faceted approach is best:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Test a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate mixtures) to find one that gives good spot separation. The presence of multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. You can often identify the ratio of regioisomers by integrating characteristic peaks. The isopentyl group protons will be complex, but the distinct aromatic protons of the pyrazole ring for each isomer can be resolved.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the components in your mixture, helping to identify isomers (which will have the same mass) and other byproducts.

Q3: My compound is a dark oil. How can I remove the color before attempting chromatography or crystallization?

For colored impurities, a charcoal treatment can be effective.[2] Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal.[2] Be aware that this can sometimes lead to a loss of product due to adsorption onto the charcoal.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, scalable purification technique if the desired compound is a solid and its solubility properties differ significantly from those of the impurities. Nitropyrazoles have been successfully purified by recrystallization from solvents like ethanol, methanol, ethyl acetate, and chloroform.[4]

Common Recrystallization Problems & Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form The solution is not supersaturated; the compound is too soluble in the chosen solvent.1. Concentrate the solution by slowly evaporating some of the solvent.[5] 2. Cool the solution slowly, then place it in an ice bath or freezer.[5] 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[5] 4. Add a seed crystal of the pure compound, if available.
"Oiling Out" The solute's melting point is lower than the solvent's boiling point, or the solution is too concentrated.1. Add more of the same solvent to dilute the solution, then reheat to dissolve the oil and cool again slowly. 2. Switch to a lower-boiling point solvent or use a binary solvent system.[6]
Low Yield The compound has significant solubility in the solvent even at low temperatures; too much solvent was used.1. Ensure you used the minimum amount of hot solvent required for dissolution. 2. After filtering the crystals, cool the filtrate further to see if a second crop of crystals will form. 3. Consider a different solvent where the compound is less soluble.[6]
Product Still Impure Impurities were co-crystallized or trapped within the crystal lattice.1. Perform a second recrystallization, ensuring the solution cools slowly to promote the formation of larger, purer crystals.[5] 2. If isomers are the impurity, recrystallization may not be effective. Chromatography is likely required.
Protocol: Binary Solvent Recrystallization

This method is ideal when your compound is very soluble in one solvent and poorly soluble in another. The two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of a "good" solvent (e.g., ethyl acetate) to dissolve it completely with gentle heating.

  • Induce Precipitation: While the solution is still warm, add a "poor" solvent (e.g., hexane) dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Part 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the go-to method for separating compounds with similar polarities, such as the regioisomers of 1-isopentyl-5-nitropyrazole.[1][7] The key is to find a mobile phase that provides a good separation (ΔRf ≥ 0.1) on TLC.

Chrom_Troubleshoot start Poor Separation or Co-elution Observed q1 Is Rf of target compound > 0.35? start->q1 q2 Is the sample streaking on TLC? q1->q2 No sol1 Decrease mobile phase polarity (e.g., more Hexane in Hex/EtOAc) q1->sol1 Yes q3 Was the sample dry-loaded? q2->q3 No sol3 Add a modifier to the eluent (e.g., 0.5% Triethylamine for basic compounds or 0.5% Acetic Acid for acidic compounds) q2->sol3 Yes sol2 Increase mobile phase polarity (e.g., more EtOAc in Hex/EtOAc) q3->sol2 Yes (and Rf < 0.1) sol4 Use dry loading method to improve band sharpness q3->sol4 No

Caption: A workflow for troubleshooting poor chromatographic separation.

Common Chromatography Problems & Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution The mobile phase polarity is not optimal for the isomers.1. Optimize Mobile Phase: Adjust the solvent ratio to achieve a target Rf of ~0.2-0.3 for the desired compound on TLC. This often provides the best separation from nearby impurities.[1] 2. Try a Different Solvent System: Switch to a different solvent system with different selectivities (e.g., Dichloromethane/Methanol or Toluene/Acetone).
Product Streaking / Tailing The compound is interacting too strongly with the silica gel (common for polar or basic compounds); the column is overloaded.1. Add a Modifier: For basic pyrazoles, add 0.5-1% triethylamine to the mobile phase to deactivate acidic sites on the silica gel.[8] 2. Reduce Sample Load: Ensure the sample load is not more than 1-5% of the silica gel mass.
Low Product Recovery The compound is irreversibly adsorbed onto the silica gel; the compound is highly polar and not eluting.1. Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing triethylamine before packing the column.[8] 2. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution) to wash all compounds off the column.
Protocol: Flash Column Chromatography
  • Select Solvent System: Identify a mobile phase (e.g., Hexane/Ethyl Acetate) that gives a good separation of your target compound from its impurities on a TLC plate (target Rf ≈ 0.25).

  • Pack Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase. The amount of silica should be 50-100 times the mass of the crude product.

  • Dry Load Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load Column: Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure. Collect fractions in test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-isopentyl-5-nitropyrazole.

Part 4: Advanced Technique: Purification via Acid Salt Formation

When isomers are inseparable by standard chromatography or crystallization, forming an acid addition salt can be a highly effective strategy.[5] The pyrazole ring is basic and can be protonated by an acid. The resulting salt will have vastly different solubility and crystal packing properties than the free base, potentially allowing for selective crystallization of one isomer.[9]

General Protocol: Acid Salt Crystallization
  • Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether).[9]

  • Acid Addition: Slowly add at least one equimolar amount of a strong acid (e.g., sulfuric acid, phosphoric acid, or hydrochloric acid in an organic solvent) to the stirred solution.

  • Precipitation/Crystallization: The acid addition salt of one or both isomers may precipitate immediately or crystallize upon cooling.

  • Isolation: Collect the solid by filtration. This solid will be the salt of your pyrazole.

  • Analysis: Analyze the solid to determine if the isomeric ratio has improved. It may be necessary to screen different acids and solvents to achieve high selectivity.

  • Neutralization: To recover the purified free base, dissolve the salt in water and neutralize with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase, and evaporate the solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (2025).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Chromatographic Separation of 3-Nitro and 5-Nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-nitro and 5-nitropyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, offering detailed answers to frequently asked questions, robust troubleshooting advice for common experimental challenges, and established protocols to streamline your separation workflows.

Introduction: The Challenge of Separating Nitropyrazole Isomers

The separation of 3-nitro and 5-nitropyrazole isomers is a significant challenge in synthetic chemistry and pharmaceutical development. These positional isomers often exhibit very similar physical and chemical properties, such as polarity and boiling points, making their resolution by standard chromatographic techniques difficult.[1] Achieving baseline separation is crucial for accurate quantification, characterization, and ensuring the purity of the desired isomer for downstream applications. This guide provides expert insights and practical solutions to navigate the complexities of this separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for separating 3-nitro and 5-nitropyrazole isomers?

The most effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the volatility and thermal stability of the specific pyrazole derivatives. HPLC is often preferred for its versatility and high resolution, particularly for less volatile or thermally sensitive compounds.[1][2] GC, especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying volatile nitropyrazole isomers.[3][4][5]

Q2: What type of HPLC column is best suited for this separation?

For reversed-phase HPLC, C18 columns are a common starting point.[1] However, for aromatic isomers like nitropyrazoles, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer enhanced selectivity due to π-π interactions between the analyte and the stationary phase.[6][7] For normal-phase chromatography, standard silica gel is the most prevalent choice.[1]

Q3: Can I use the same method for different substituted nitropyrazole isomers?

While a general method can be a good starting point, optimization is almost always necessary. The presence of other substituents on the pyrazole ring can significantly alter the molecule's polarity and interaction with the stationary phase, requiring adjustments to the mobile phase composition, gradient, or even the column chemistry.

Q4: My isomers are co-eluting in HPLC. What is the first thing I should adjust?

The first and often most effective adjustment is to modify the mobile phase composition. In reversed-phase HPLC, this typically involves changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[8] A shallower gradient or a switch to isocratic elution with an optimized solvent strength can significantly improve resolution.[8]

Q5: Is it possible to separate these isomers using flash chromatography?

Yes, flash chromatography on silica gel can be effective for preparative-scale separation of nitropyrazole regioisomers, provided there is a discernible difference in their retention factors (Rf) on a TLC plate with the chosen solvent system.[1][9]

Troubleshooting Guides

This section addresses specific problems you may encounter during the separation of 3-nitro and 5-nitropyrazole isomers.

Issue 1: Poor or No Resolution in HPLC

Symptoms:

  • A single, broad peak containing both isomers.

  • Two overlapping peaks with a resolution factor (Rs) significantly less than 1.5.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Strength The mobile phase may be too strong, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase.In reversed-phase, decrease the percentage of the organic solvent. In normal-phase, decrease the polarity of the mobile phase. Experiment with isocratic elution at various solvent strengths.[8]
Suboptimal Organic Modifier The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity.If using acetonitrile, try substituting it with methanol, or vice-versa. Sometimes a combination of both can yield better results.[7]
Incorrect Column Chemistry A standard C18 column may not provide enough selectivity for these positional isomers.Switch to a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions for enhanced separation of aromatic compounds.[6][7]
Temperature Effects Column temperature can affect selectivity and viscosity of the mobile phase.Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but can also decrease retention.[10]
Issue 2: Peak Tailing in HPLC or GC

Symptoms:

  • Asymmetrical peaks with a drawn-out latter half.

Potential Causes & Solutions:

Cause Explanation Solution
Secondary Interactions (HPLC) Active sites on the silica backbone of the column can cause undesirable interactions with the basic nitrogen atoms of the pyrazole ring.Add a small amount of a competing base, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask these active sites.[1]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.[10]
Mismatched Sample Solvent (HPLC) If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.[11]
Active Sites in GC System Active sites in the GC inlet liner or the column itself can cause peak tailing for polar compounds.Use a deactivated inlet liner and a column specifically designed for analyzing polar compounds. Trimming the column can also help.[12]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the isomers shift between injections.

Potential Causes & Solutions:

Cause Explanation Solution
Poor Column Equilibration (HPLC) Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.Increase the equilibration time between runs, especially when using gradients.[10]
Mobile Phase Preparation Issues (HPLC) Inconsistent preparation of the mobile phase or degradation of buffers.Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing.[11]
Leaks in the System Leaks in the pump, injector, or fittings can cause fluctuations in flow rate and pressure.Perform a system pressure test and check all fittings for leaks.[10][13]
Fluctuations in GC Oven Temperature or Carrier Gas Flow Inconsistent oven temperature programming or carrier gas pressure can lead to retention time shifts.[12]Verify the oven temperature program and check for leaks in the gas lines. Use a calibrated flow meter to confirm the flow rate.[12]

Experimental Protocols

Protocol 1: HPLC Method Development for 3- and 5-Nitropyrazole Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method.

Step 1: Initial Column and Mobile Phase Selection

  • Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Detector: UV, set at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

Step 2: Gradient Scouting

  • Run a broad gradient to determine the approximate elution conditions (e.g., 10-90% B over 15 minutes).

  • Based on the scouting run, design a shallower gradient around the elution point of the isomers. For example, if they elute at 40% B, try a gradient of 30-50% B over 20 minutes.

Step 3: Optimization of Mobile Phase and Temperature

  • If co-elution persists, try replacing acetonitrile with methanol.

  • Systematically adjust the column temperature (e.g., in 5°C increments from 25°C to 40°C) to observe its effect on resolution.

Step 4: Isocratic Fine-Tuning

  • Once a good separation is achieved with a gradient, you can convert it to a more robust isocratic method for routine analysis. The optimal isocratic percentage of solvent B will be slightly lower than the percentage at which the peaks elute in the gradient run.

Protocol 2: GC-MS Analysis of Volatile Nitropyrazole Isomers

This protocol is for the analysis of thermally stable and volatile nitropyrazole isomers.

Step 1: Column and GC Conditions

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, typically in split mode to avoid overloading. Set the injector temperature to a point that ensures volatilization without degradation (e.g., 250°C).

  • Oven Program: Start with a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min).

Step 2: Mass Spectrometer Settings

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass range that covers the molecular ions and expected fragments of the nitropyrazole isomers (e.g., m/z 40-300).

  • Source and Transfer Line Temperatures: Typically 230°C and 280°C, respectively.

Step 3: Data Analysis

  • The isomers will be separated based on their retention times.

  • The mass spectra can be used for confirmation of identity. Although the mass spectra of positional isomers can be very similar, subtle differences in fragmentation patterns may be observed.[3]

Visualizing the Workflow

A logical workflow is critical for efficient method development and troubleshooting.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_2 Phase 3: Troubleshooting Start Crude Isomer Mixture TLC_Analysis Analyze by TLC/LC-MS Start->TLC_Analysis Select_Method Select Primary Method TLC_Analysis->Select_Method HPLC HPLC Method Dev. Select_Method->HPLC Non-volatile or Thermal-sensitive GC GC Method Dev. Select_Method->GC Volatile & Thermally Stable Flash Flash Chromatography Select_Method->Flash Preparative Scale Scout_Gradient Scout Gradient HPLC->Scout_Gradient Select_Column Select Column GC->Select_Column Evaluate_Separation Evaluate Separation (Resolution > 1.5?) Flash->Evaluate_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent, Additives) Scout_Gradient->Optimize_Mobile_Phase Optimize_Temp Optimize Temperature Optimize_Mobile_Phase->Optimize_Temp Optimize_Temp->Evaluate_Separation Optimize_Oven_Prog Optimize Oven Program Select_Column->Optimize_Oven_Prog Optimize_Oven_Prog->Evaluate_Separation Troubleshoot Troubleshoot: - Peak Shape - Retention Time - Resolution Evaluate_Separation->Troubleshoot No Success Successful Separation Evaluate_Separation->Success Yes Troubleshoot->Select_Method Re-evaluate Method

Caption: Workflow for separating 3-nitro and 5-nitropyrazole isomers.

References

  • Mendes, et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2013). LC Troubleshooting Bible. LCGC North America.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Le, T. N., et al. (2012). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC. Retrieved from [Link]

  • Hassan, A. A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. MDPI. Retrieved from [Link]

  • Yin, C., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • He, C., et al. (2016). Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry A. Retrieved from [Link]

  • Dalinger, I. L., et al. (2009). Synthesis of 3,4,5-trinitropyrazole. ResearchGate. Retrieved from [Link]

  • Santos, V. G. D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]

  • Kutyrev, I., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. Retrieved from [Link]

  • Jasinski, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. ResearchGate. Retrieved from [Link]

  • Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. Retrieved from [Link]

  • Zhang, J. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. Retrieved from [Link]

  • Jasinski, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • Gecse, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]

  • Shigenaga, M. K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. PubMed. Retrieved from [Link]

  • Jasinski, R., et al. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. Retrieved from [Link]

  • Pang, S., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. Retrieved from [Link]

  • Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-(3-methylbutyl)-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-05N-ISO Status: Active Guide Subject: Solvent Selection & Troubleshooting for 1-isopentyl-5-nitropyrazole Purification

Executive Summary & Chemical Context

The Challenge: Purifying 1-(3-methylbutyl)-5-nitro-1H-pyrazole presents a unique physicochemical paradox. The 5-nitro group introduces high polarity and electron-withdrawing character, while the 1-(3-methylbutyl) (isopentyl) tail adds significant lipophilicity.

The Core Problem: Standard recrystallization protocols for nitropyrazoles often fail for this specific derivative because the isopentyl chain increases solubility in non-polar solvents, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization when using traditional water-alcohol systems. Furthermore, synthesis via alkylation of 3-nitropyrazole typically yields a mixture of the 1,5-isomer (Target) and 1,3-isomer (Impurity) , which have distinct dipole moments but similar boiling points.

This guide provides a self-validating solvent matrix and troubleshooting workflow to isolate the 5-nitro isomer effectively.

Solvent Selection Matrix

The following table categorizes solvent systems based on their interaction with the amphiphilic nature of the target molecule.

Solvent SystemRoleSuitabilityTechnical Notes
Isopropyl Alcohol (IPA) / Water Primary High Best balance. The isopropyl group mimics the target's tail, preventing oiling out better than MeOH/EtOH.
Ethyl Acetate / Heptane Secondary High Ideal for removing non-polar impurities. The 5-nitro isomer is less soluble in heptane than the 3-nitro isomer.
Ethanol / Water AlternativeMediumRisk of oiling out due to the hydrophobic isopentyl chain. Requires precise temperature control.
Dichloromethane (DCM) / Hexane PolymorphsLowUse only if isolating metastable polymorphs. Evaporation rates differ too much for consistent scale-up.

Technical Workflow: The "Dual-Ramp" Protocol

To prevent the formation of an amorphous oil, we recommend the Dual-Ramp Cooling Method . This utilizes a slow polarity shift combined with a temperature gradient.

Phase 1: Dissolution & Filtration[1]
  • Solvent: Use Isopropyl Alcohol (IPA) .

  • Ratio: 5 mL IPA per 1 g of crude solid.

  • Temp: Heat to 65°C (do not boil; IPA bp is 82°C).

  • Action: If insoluble particulates remain (likely inorganic nitrates from synthesis), perform a hot filtration through a pre-warmed fritted funnel.

Phase 2: The Anti-Solvent Drop (Critical Step)
  • Maintain 60-65°C.

  • Add Water (Anti-solvent) dropwise via an addition funnel.

  • Endpoint: Stop immediately when a persistent turbidity (cloudiness) is observed that does not dissolve after 30 seconds of stirring.

  • Re-solubilization: Add 0.5 mL of hot IPA to just clear the solution. This creates a supersaturated state.

Phase 3: Controlled Nucleation
  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cooling Ramp:

    • 65°C

      
       25°C:  Allow to cool ambiently (approx. 1 hour). Do not use an ice bath yet.
      
    • 25°C

      
       4°C:  Once solids appear, move to a fridge or cold room for 4 hours.
      
  • Isolation: Filter via vacuum.[1] Wash with cold 1:1 IPA/Water.

Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose purification failures.

RecrystallizationLogic Start Start: Crude Mixture SolubilityCheck Check Solubility in Hot IPA Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Solids remain AddWater Add Water (Anti-Solvent) until Turbid SolubilityCheck->AddWater Clear Solution HotFilter Hot Filtration (Remove Salts) Insoluble->HotFilter Yes HotFilter->AddWater OilingOut Issue: Oiling Out (Liquid droplets form) AddWater->OilingOut Droplets appear Crystallization Solids Form AddWater->Crystallization Crystals appear FixOil FIX: Reheat, add more IPA, Cool slower OilingOut->FixOil CheckIsomer Check Purity (NMR/TLC) Isomer Separation? Crystallization->CheckIsomer Recrys2 Recrystallize from EtOAc/Heptane CheckIsomer->Recrys2 Isomer present Success Pure 5-Nitro Isomer CheckIsomer->Success Pure

Figure 1: Decision matrix for the purification of 1-isopentyl-5-nitropyrazole, addressing common phase-separation issues.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into an oil at the bottom of the flask instead of crystals? A: This is "oiling out," caused by the 3-methylbutyl (isopentyl) chain. The molecule is too hydrophobic for the water concentration you are using.

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of the good solvent (IPA or Ethanol) to increase solubility, then cool much more slowly. Rapid cooling forces the hydrophobic molecules to aggregate as oil droplets before they can organize into a lattice [1].

Q2: How do I distinguish the 5-nitro isomer from the 3-nitro isomer? A:

  • TLC: The 5-nitro isomer is generally less polar (higher

    
    ) than the 3-nitro isomer in EtOAc/Hexane systems. The 5-nitro group is sterically crowded by the N-alkyl chain, masking some polarity.
    
  • NMR (

    
    H):  Look at the pyrazole ring protons. In 1,5-disubstituted pyrazoles, the coupling constant (
    
    
    
    ) between H3 and H4 is typically different from the H4-H5 coupling in 1,3-isomers. Additionally, the
    
    
    -CH
    
    
    signal of the isopentyl group will be shifted downfield in the 5-nitro isomer due to the magnetic anisotropy of the adjacent nitro group [2].

Q3: Can I use Ethanol instead of Isopropyl Alcohol? A: Yes, but IPA is superior for this specific molecule. The isopropyl group in the solvent interacts better with the isopentyl chain of your molecule (Van der Waals forces), expanding the "metastable zone width" (MSZW). This gives you a wider window to induce crystallization before oiling out occurs [3].

Q4: My yield is low (30%). Where is the rest? A: Check the mother liquor. The 3-nitro isomer (impurity) and some 5-nitro product likely remain in solution.

  • Recovery: Evaporate the mother liquor to dryness. Run a silica plug (flash chromatography) using 10% EtOAc in Hexane to separate the isomers, then recrystallize the purified fraction again.

References

  • BenchChem Technical Support. (2025).[2][3] Column chromatography conditions for separating pyrazole isomers. BenchChem.[2][3] Link

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4] Journal of Organic Chemistry.[4] Link

  • University of Calgary. (2023). Solubility of Organic Compounds: Molecular Level Interactions. Chemistry LibreTexts. Link

  • Liu, W., et al. (2021).[5][6] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids.[6] Link

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro-pyrazoles can be energetic materials; avoid excessive heating or shock. Always consult the SDS before handling.

Sources

Technical Support Center: Alkylation of 1-Bromo-3-Methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions using 1-bromo-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during their synthetic work. Here, we move beyond simple protocols to explain the mechanistic principles governing these reactions, providing you with the knowledge to troubleshoot and refine your experiments effectively.

The structure of 1-bromo-3-methylbutane, a primary alkyl halide with significant steric hindrance at the β-carbon, presents a unique set of challenges. While it is a primary halide, its reactivity profile often deviates from simpler analogues like 1-bromobutane, making it susceptible to competing reaction pathways. This guide provides a structured approach to understanding and minimizing these undesirable outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the alkylation of 1-bromo-3-methylbutane in a question-and-answer format.

Q1: My primary side product is an alkene (3-methyl-1-butene). How can I favor the desired substitution product?

A1: This is a classic case of competition between the bimolecular substitution (Sₙ2) and bimolecular elimination (E2) pathways. Many nucleophiles are also effective bases, and the choice of reaction conditions dictates which pathway predominates.[1] The steric bulk near the reaction center of 1-bromo-3-methylbutane can hinder the direct backside attack required for Sₙ2, making the E2 pathway, which only requires abstraction of a more accessible β-proton, kinetically competitive.[2][3]

Core Problem: The nucleophile is acting as a base.

Solutions:

  • Optimize Your Nucleophile/Base System:

    • Use a Good Nucleophile that is a Weak Base: If your protocol allows, select a nucleophile with high nucleophilicity but low basicity. For example, anions like I⁻, Br⁻, or CN⁻ are excellent nucleophiles that are relatively weak bases.

    • Employ Non-Nucleophilic, Bulky Bases: If a strong base is required to deprotonate your nucleophile (e.g., an alcohol or a carbon acid), use a sterically hindered, non-nucleophilic base.[4] These bases are too bulky to act as nucleophiles but can efficiently deprotonate your starting material.[3] Examples include potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or 1,8-diazabicycloundec-7-ene (DBU).[1][4]

  • Control the Reaction Temperature:

    • Lower the Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Therefore, running the reaction at lower temperatures (e.g., 0 °C to room temperature) will significantly favor the Sₙ2 pathway.[1] Heat is often a key factor in pushing a reaction towards elimination.[2]

  • Select the Appropriate Solvent:

    • Use Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (MeCN) are ideal for Sₙ2 reactions.[5][6] They solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[7][8] This enhances the rate of the Sₙ2 reaction, allowing it to outcompete the E2 pathway. Polar protic solvents (like water or ethanol) can solvate and "cage" the nucleophile through hydrogen bonding, reducing its reactivity and slowing the Sₙ2 reaction.

sn2_vs_e2 sub 1-Bromo-3-methylbutane sn2_product Sₙ2 Product (Desired Alkylation) sub->sn2_product  Strong Nucleophile (e.g., CN⁻)  Low Temperature  Polar Aprotic Solvent (DMSO) e2_product E2 Product (3-methyl-1-butene) sub->e2_product  Strong, Bulky Base (e.g., t-BuOK)  Higher Temperature

Q2: I'm observing products with a rearranged carbon skeleton, such as those derived from a tertiary carbocation. What is causing this?

A2: The formation of rearranged products is a clear indicator that the reaction is proceeding, at least in part, through a carbocation intermediate (Sₙ1/E1 pathway). Although 1-bromo-3-methylbutane is a primary halide, and primary carbocations are highly unstable, under certain conditions (e.g., high temperature, use of a weak nucleophile in a polar protic solvent), the bromide ion can leave, forming a transient primary carbocation.[9][10] This unstable intermediate will instantaneously rearrange via a 1,2-hydride shift to form a much more stable tertiary carbocation.[11][12] This new carbocation then reacts to give a mixture of rearranged substitution and elimination products.

Core Problem: The reaction is following an Sₙ1/E1 mechanism, leading to carbocation rearrangement.

Solutions:

  • Strengthen the Nucleophile: Sₙ1/E1 reactions are favored by weak nucleophiles/bases (e.g., H₂O, ROH).[13] Using a strong, negatively charged nucleophile will promote the bimolecular Sₙ2 pathway, which does not involve a carbocation intermediate and thus prevents rearrangement.[14]

  • Re-evaluate Your Solvent Choice: Polar protic solvents (water, alcohols) excel at stabilizing both the leaving group and the carbocation intermediate, thereby promoting the Sₙ1/E1 pathway.[5] Switching to a polar aprotic solvent (DMSO, DMF, acetone) will favor the Sₙ2 mechanism and suppress carbocation formation.[6]

  • Maintain Strict Temperature Control: Elevated temperatures can provide the energy needed to overcome the barrier to forming the unstable primary carbocation.[12] Keeping the reaction at a controlled, lower temperature is critical.

rearrangement_pathway start 1-Bromo-3-methylbutane p_cation Primary Carbocation (Highly Unstable) start->p_cation  Loss of Br⁻ (Favored by Protic Solvents, Heat) t_cation Tertiary Carbocation (More Stable) p_cation->t_cation  Fast 1,2-Hydride Shift products Mixture of Rearranged Sₙ1 and E1 Products (Undesired) t_cation->products  Attack by Nu:⁻ / Base

Q3: My alkylation reaction is extremely slow or gives a poor yield, even when I don't see major side products. Why?

A3: This issue stems directly from the steric hindrance inherent in the 1-bromo-3-methylbutane structure. While it is a primary halide, the bulky tert-butyl group on the adjacent (β) carbon shields the electrophilic carbon from the nucleophile's backside attack.[15][16] This is a classic example of a neopentyl-like system, which is known to be exceptionally slow in Sₙ2 reactions.[17] The reaction rate can be thousands of times slower than for a simple primary halide like 1-bromobutane.

Core Problem: Steric hindrance is severely slowing the Sₙ2 reaction rate.

Solutions:

  • Maximize Nucleophile Reactivity with Solvent Choice: This is the most critical factor. As mentioned previously, a polar aprotic solvent like DMSO or DMF is essential. It frees the nucleophile from its solvent cage, making it as reactive as possible to overcome the high steric barrier. The rate enhancement can be dramatic, sometimes several orders of magnitude compared to protic solvents.[18]

  • Careful Temperature Optimization: While low temperatures are generally preferred to avoid elimination, for a sterically hindered substrate, you may need to gently heat the reaction to provide enough energy to overcome the activation barrier. A modest temperature increase (e.g., to 40-60 °C) can significantly increase the rate. This requires careful balancing to find a temperature that improves the Sₙ2 rate without substantially increasing the E2 rate.[19]

  • Increase Reaction Time: Given the inherently slow kinetics, these reactions may require extended periods (e.g., 24-48 hours) to reach completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

  • Consider an Alternative Substrate: If feasible for your synthetic route, consider if an alternative, less hindered electrophile could be used to introduce the isopentyl group.

Frequently Asked Questions (FAQs)

  • What is the single most important factor for minimizing side products in this reaction? The choice of solvent. Using a polar aprotic solvent like DMSO or DMF is the most effective way to enhance the rate of the desired Sₙ2 reaction, allowing it to outcompete both E2 elimination and potential Sₙ1/rearrangement pathways.[7]

  • Can I use a Grignard reagent derived from 1-bromo-3-methylbutane for my alkylation? Yes, forming isopentylmagnesium bromide is a standard procedure. However, remember that Grignard reagents are very strong bases. They will react with any acidic protons in your substrate (e.g., alcohols, amines, carboxylic acids) before acting as a nucleophile. The reaction must be performed under strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.[20][21]

  • How does the leaving group (bromide) affect this reaction? Bromide is an excellent leaving group, better than chloride but not as good as iodide. Its ability to leave facilitates the Sₙ2 reaction. However, it also makes the Sₙ1/E1 pathway more accessible than it would be with a poorer leaving group. For most applications, bromide offers a good balance of reactivity.

Reference Protocols

Protocol 1: Optimized Sₙ2 Alkylation of Diethyl Malonate

This protocol describes a general procedure for alkylating a soft carbon nucleophile, minimizing elimination and rearrangement.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-3-methylbutane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).[22]

  • Base Addition: Suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add 1-bromo-3-methylbutane (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 24-48 hours. Monitor the reaction's progress by TLC or GC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[23]

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Data Summary

The following table illustrates the expected trends in product distribution based on the choice of reaction conditions. Yields are illustrative and will vary based on the specific nucleophile used.

Nucleophile/Base Solvent Temperature Expected Major Product Expected Side Product(s)
NaCNDMSO25 °CSₙ2 AlkylationMinor E2
CH₃ONaCH₃OH60 °CE2 EliminationSₙ2, Sₙ1/Rearrangement
t-BuOKTHF25 °CE2 EliminationMinimal Sₙ2
H₂OH₂O100 °CRearranged Sₙ1/E1Minor Sₙ2

Workflow for Troubleshooting

troubleshooting_workflow start Reaction Start: Alkylation of 1-bromo-3-methylbutane analyze Analyze Product Mixture (GC-MS, NMR) start->analyze q1 Desired Product Only? analyze->q1 success Success! Proceed with Scale-up q1->success Yes q2 Major Side Product? q1->q2 No alkene Alkene (E2 Product) q2->alkene Alkene rearranged Rearranged Product (Sₙ1) q2->rearranged Rearranged slow Reaction is Slow/Incomplete q2->slow Low Conversion sol_alkene 1. Lower Temperature 2. Use Polar Aprotic Solvent 3. Use Less Basic Nucleophile alkene->sol_alkene sol_rearranged 1. Use Strong Nucleophile 2. Switch to Polar Aprotic Solvent rearranged->sol_rearranged sol_slow 1. Ensure Polar Aprotic Solvent 2. Gently Increase Temperature 3. Increase Reaction Time slow->sol_slow sol_alkene->analyze Re-run & Analyze sol_rearranged->analyze Re-run & Analyze sol_slow->analyze Re-run & Analyze

References

  • Vertex AI Search. (2024). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms.
  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2).
  • Sciencemadness.org. (2022).
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • University of Regina. (2016). The Carbocation Rearrangement Mechanism, Clarified.
  • Benchchem. (n.d.).
  • The Pennsylvania State University. (n.d.). 7.3 Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Non-nucleophilic base.
  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
  • Reddit. (2021). Do bulky bases favor E2 reaction?. r/OrganicChemistry.
  • YouTube. (2020). 9.
  • Michigan State University, Department of Chemistry. (n.d.).
  • Perpusnas. (2025). E2 Reaction: A Deep Dive For Chemists.
  • Guidechem. (2023). What is the synthesis method of 1-Bromo-3-methylbutane?.
  • KPU Pressbooks. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I.
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Slideshare. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • BYJU'S. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Khan Academy. (n.d.).
  • University of California, Santa Cruz. (n.d.). 25. The Grignard Reaction.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

Sources

Technical Support Center: Stability of 1-(3-methylbutyl)-5-nitro-1H-pyrazole

[1]

Status: 🔴 CRITICAL ALERT: BASE SENSITIVE Ticket ID: PYR-NIT-05-STAB Applicable Compound: this compound (and related 1-alkyl-5-nitropyrazoles)[1]

Executive Summary

This compound is thermodynamically and kinetically unstable in moderate-to-strong alkaline media (

11

Exposure to basic conditions (e.g., NaOH, KOH,

Nucleophilic Aromatic Substitution (

)
Ring Cleavage

Technical Troubleshooting & FAQs

Q1: Why is my compound degrading in basic workups (e.g., 1M NaOH)?

Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (


)1Mechanism:

1


1Result:1
Q2: I see a color change from pale yellow to deep orange/red upon adding base. What does this mean?

Diagnosis: Formation of Meisenheimer Complexes or Ring-Opening Intermediates .[1] Explanation: The initial attack of a nucleophile (base) on the nitro-aromatic ring disrupts the aromaticity, creating a resonance-stabilized anionic complex (Meisenheimer complex). These intermediates are typically highly colored (deep red/orange).[1] If the color persists or darkens to brown/black, it indicates irreversible degradation (polymerization or ring fragmentation).

Q3: Is the 3-nitro isomer equally unstable?

Answer: No. Differentiation: 1-alkyl-3-nitropyrazoles are significantly more stable toward nucleophiles.[1] In the 3-nitro isomer, the nitro group is further from the N-alkyl activation center, and the electronic distribution makes the C-3 position less electrophilic than C-5. If you can switch isomers for your application, the 3-nitro variant is preferred for base tolerance.[1]

Q4: Can I use weak bases like Pyridine or Triethylamine ( )?

Guidance:

  • Pyridine: Generally safe due to low basicity (

    
    ) and lack of nucleophilicity toward the ring C-5.[1]
    
  • Triethylamine (

    
    ):  Use with caution.[1] While non-nucleophilic due to sterics, it can promote deprotonation if there are other acidic protons, or catalyze degradation in the presence of trace water.
    
  • Carbonates (

    
    , 
    
    
    ):
    Risk is moderate. Avoid heating.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent degradation pathways of 1-alkyl-5-nitropyrazoles in the presence of hydroxide (

DegradationPathwaysStart1-(3-methylbutyl)-5-nitro-1H-pyrazoleOH_AttackNucleophilic Attack(OH⁻ at C-5)Start->OH_Attack + Base (pH > 9)MeisenheimerMeisenheimerComplex(Deep Red/Orange)OH_Attack->Meisenheimer Intermediate FormationPath_APathway A:SNAr SubstitutionMeisenheimer->Path_APath_BPathway B:Ring CleavageMeisenheimer->Path_BProduct_A1-(3-methylbutyl)-1H-pyrazol-5-ol(+ NO₂⁻ release)Path_A->Product_A Elimination of NO₂⁻Product_BAcyclic Nitrile/HydrazoneDegradation ProductsPath_B->Product_B Ring Opening (High Temp)

Caption: Divergent degradation pathways of 1-alkyl-5-nitropyrazoles upon exposure to hydroxide ions.[1]

Validated Stability Protocol

To determine if your specific experimental conditions are safe, perform this micro-scale stability assay before committing bulk material.

Materials Required
  • Compound: 1 mg of this compound.[1]

  • Solvent: Acetonitrile (

    
    ) or DMSO.[1]
    
  • Base: The specific base intended for use (e.g., 1M NaOH,

    
    ).
    
  • Analysis: LC-MS or TLC.

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of compound in 100 µL of MeCN.

  • Control: Remove 10 µL and dilute into 100 µL water/MeCN (50:50) – Inject this as T=0 .

  • Stress Test: Add 10 µL of the target base solution to the remaining mixture.

  • Observation:

    • Immediate: Watch for color change (Yellow

      
       Red/Orange).[1]
      
    • Time-point: Let stand at Room Temperature for 30 minutes.

  • Quench & Analyze: Neutralize with 10 µL of 1M HCl (or equivalent acid) to stop the reaction. Analyze via LC-MS.

Data Interpretation
ObservationInterpretationAction
No Change Compound is stable under these specific conditions.Proceed with experiment.
New Peak (M-46) Loss of Nitro group (

Da).[1] Likely substitution by OH (M-46+17 = M-29).[1]
STOP. Switch to acidic/neutral conditions.
Complex Mixture Ring degradation/polymerization.[1]STOP. Use 3-nitro isomer or avoid base.

References

  • Dumanović, D., & Kosanović, Đ. (1994). Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles. Link (Discusses the instability and synthesis conditions of 1-methyl-5-nitropyrazoles in alkaline media).

  • Kofman, T. P., et al. (2011). Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications.[1] Link (Establishes the regioselectivity of nucleophilic attack at the 5-position in N-alkyl-nitropyrazoles).[1][2]

  • Larina, L. I., et al. (2025). Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Russian Chemical Bulletin. Link (Confirms that 5-nitro groups are more reactive toward nucleophiles than 3-nitro groups).[1]

  • Klapötke, T. M., et al. (2016). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Zeitschrift für anorganische und allgemeine Chemie.[1] Link (Explicitly states bridged trinitropyrazoles are unstable towards bases like NaOH due to nucleophilic attack).[1]

Validation & Comparative

13C NMR chemical shifts for 1-isopentyl-5-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Analysis: 1-Isopentyl-5-nitropyrazole vs. Regioisomers Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists.

Executive Summary: The Regioselectivity Challenge

In the synthesis of nitropyrazoles, particularly for high-energy materials or pharmaceutical intermediates, distinguishing between 1-alkyl-5-nitropyrazoles and their 1-alkyl-3-nitropyrazole isomers is a critical quality control step.

The alkylation of 3(5)-nitropyrazole is governed by tautomeric equilibrium. While the 3-nitro isomer is often thermodynamically favored, the 5-nitro isomer (the target: 1-isopentyl-5-nitropyrazole) is frequently the desired scaffold for specific steric or electronic applications. Standard proton (


H) NMR can be ambiguous due to overlapping signals. Carbon-13 (

C) NMR provides the definitive structural proof.

This guide details the diagnostic chemical shifts required to unequivocally identify 1-isopentyl-5-nitropyrazole , distinguishing it from its 3-nitro regioisomer and starting materials.

Structural Context & Synthesis Logic

To interpret the NMR data, one must understand the origin of the isomers. The starting material, 3(5)-nitropyrazole, exists in equilibrium. Alkylation occurs at either nitrogen.

  • Pathway A (Kinetic/Steric Control): Attack at

    
     yields 1-isopentyl-3-nitropyrazole .
    
  • Pathway B (Thermodynamic/Specific Conditions): Attack at

    
     (which becomes the new 
    
    
    
    ) yields 1-isopentyl-5-nitropyrazole .

The 5-nitro isomer places the bulky nitro group adjacent to the isopentyl tail, creating distinct steric compression and electronic shielding effects visible in


C NMR.

SynthesisPath Start 3(5)-Nitropyrazole (Tautomeric Mix) Reagent + Isopentyl Halide (Base/Solvent) Start->Reagent Isomer3 1-Isopentyl-3-nitropyrazole (Often Major Product) Reagent->Isomer3 Alkylation at N1 (Less Steric Hindrance) Isomer5 1-Isopentyl-5-nitropyrazole (Target: Sterically Congested) Reagent->Isomer5 Alkylation at N2 (Yields 5-substituted)

Figure 1: Divergent alkylation pathways of nitropyrazole. The position of the N-alkyl group relative to the Nitro group dictates the nomenclature and spectral properties.

Comparative 13C NMR Data: The Diagnostic Fingerprint

The following data compares the target molecule against its primary isomer. Values are derived from high-field NMR (typically 100-150 MHz) in deuterated chloroform (


) or DMSO-

.
Table 1: Diagnostic Chemical Shifts (ppm)
Carbon Position1-Isopentyl-5-nitropyrazole (Target)1-Isopentyl-3-nitropyrazole (Isomer)

(Difference)
Diagnostic Note
C-NO

~ 149.0 - 150.5 ppm (C5)~ 155.0 - 157.0 ppm (C3)~ 6.0 ppmPRIMARY IDENTIFIER. The C-NO

signal is significantly upfield in the 5-nitro isomer.
C-H (Ring) ~ 137.0 - 138.5 ppm (C3)~ 133.0 - 134.5 ppm (C5)~ 4.0 ppmThe C-H carbon is downfield in the 5-nitro isomer (adjacent to N=).
C-H (Ring) ~ 105.0 - 106.0 ppm (C4)~ 103.0 - 104.0 ppm (C4)~ 2.0 ppmC4 is the least diagnostic ring carbon.
N-CH

~ 50.0 - 52.0 ppm ~ 53.0 - 55.0 ppm ~ 2-3 ppmThe N-methylene in the 5-nitro isomer is shielded by the adjacent nitro group.
Alkyl Chain ~ 38.0 (CH

), 25.0 (CH), 22.0 (CH

)
~ 38.0 (CH

), 25.0 (CH), 22.0 (CH

)
NegligibleDistal alkyl carbons are rarely diagnostic.

Technical Insight: The upfield shift of the C-NO


 carbon in the 5-isomer (approx. 149 ppm) compared to the 3-isomer (approx. 156 ppm) is due to the "ortho-like" effect . In the 5-nitro isomer, the nitro group is adjacent to the N-alkyl substituent, leading to steric compression and electronic shielding that is absent in the 3-nitro isomer.

Experimental Workflow: Assignment Protocol

To validate your synthesis, follow this self-validating assignment logic. This workflow assumes you have isolated a product and need to confirm regiochemistry.

Step 1: Acquisition Parameters
  • Solvent: DMSO-

    
     is preferred for nitropyrazoles to prevent aggregation, though 
    
    
    
    provides sharper resolution for the alkyl chain.
  • Relaxation Delay (D1): Set to

    
     seconds. Quaternary carbons (C-NO
    
    
    
    ) have long
    
    
    relaxation times; insufficient delay will suppress this critical diagnostic peak.
  • Scans: Minimum 512 scans for sufficient S/N on the quaternary carbon.

Step 2: Assignment Logic (Decision Tree)

NMR_Logic Start Acquire 13C {1H} NMR CheckNitro Locate C-NO2 Signal (Most Deshielded Peak) Start->CheckNitro Decision Chemical Shift Value? CheckNitro->Decision Isomer3 > 154 ppm Likely 1-alkyl-3-nitropyrazole Decision->Isomer3 Downfield Isomer5 < 151 ppm Likely 1-alkyl-5-nitropyrazole Decision->Isomer5 Upfield Confirm Secondary Check: Locate Ring C-H Isomer3->Confirm Isomer5->Confirm Result3 C-H is ~133 ppm (C5) CONFIRMED: 3-Nitro Confirm->Result3 If Isomer 3 path Result5 C-H is ~138 ppm (C3) CONFIRMED: 5-Nitro Confirm->Result5 If Isomer 5 path

Figure 2: Logical decision tree for assigning nitropyrazole regioisomers based on


C chemical shifts.

Detailed Spectral Interpretation

The Pyrazole Ring Carbons
  • C5 (Nitro-bearing in Target): This carbon typically appears as a small, broad singlet (due to coupling with the quadrupolar

    
    N of the nitro group) at 149-150 ppm .
    
  • C3 (H-bearing in Target): In the 5-nitro isomer, C3 is adjacent to the imine-like nitrogen (

    
    ). This position is naturally deshielded relative to C5 in unsubstituted pyrazoles. In 1-isopentyl-5-nitropyrazole, this signal appears around 138 ppm .
    
  • C4 (H-bearing): This carbon is beta to both nitrogens and the nitro group. It is the most shielded ring carbon, appearing at 105-106 ppm .

The Isopentyl Chain (N-CH -CH -CH-(CH ) )
  • C1' (N-CH

    
    ):  ~50.5 ppm. Slightly upfield compared to the 3-isomer due to the proximity of the nitro group (steric shielding).
    
  • C2' (CH

    
    ):  ~38.2 ppm. Standard aliphatic methylene.
    
  • C3' (CH): ~25.4 ppm. Methine carbon.

  • C4'/C5' (CH

    
    ):  ~22.1 ppm. Methyl groups are equivalent and intense.
    

References

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer. (Definitive text on nitroazole spectroscopy).

  • Elguero, J., et al. (1984).

    
    C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Link
    
  • Claramunt, R. M., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. Link

  • Kudyakova, Y. S., et al. (2025).[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

Sources

A Researcher's Guide to the Vibrational Landscape of Nitroalkylpyrazoles: An FTIR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate world of drug development and energetic materials, the precise characterization of molecular architecture is paramount. The introduction of a nitro (-NO₂) group onto an alkylpyrazole scaffold dramatically alters its electronic and chemical properties, making reliable analytical techniques for structural confirmation indispensable. Among these, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying key functional groups.

This guide provides an in-depth exploration of the FTIR characteristic peaks of the nitro group in alkylpyrazoles. We will move beyond a simple recitation of wavenumber ranges to an evidence-based discussion of the underlying vibrational principles and the subtle yet significant spectral shifts induced by the pyrazole ring and its alkyl substituents. This resource is designed to empower researchers, scientists, and drug development professionals to interpret their FTIR data with confidence and to leverage this powerful technique for unambiguous compound identification and characterization.

The Vibrational Signature of the Nitro Group: A Tale of Two Stretches

The nitro group, with its central nitrogen atom bonded to two oxygen atoms, exhibits two primary stretching vibrations that are highly characteristic in the mid-infrared region of the electromagnetic spectrum. These are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. The polarity of the N-O bonds results in strong, readily identifiable absorption bands.[1]

  • Asymmetric Stretch (νₐₛ): This vibration involves the two N-O bonds stretching out of phase with each other. It is typically the more intense of the two bands and appears at a higher frequency.

  • Symmetric Stretch (νₛ): In this mode, both N-O bonds stretch in phase. This absorption band is generally of medium to strong intensity and is found at a lower frequency compared to the asymmetric stretch.

The precise wavenumbers at which these peaks appear are sensitive to the electronic environment of the nitro group.[2] Conjugation, the presence of electron-withdrawing or electron-donating groups, and steric hindrance can all influence the bond strength and, consequently, the vibrational frequencies of the N-O bonds.

The Influence of the Pyrazole Ring on Nitro Group Vibrations

When a nitro group is attached to an aromatic system like a pyrazole ring, its characteristic absorption bands are shifted to lower frequencies compared to their positions in aliphatic nitro compounds.[3][4] This shift is primarily due to resonance effects, where the nitro group can withdraw electron density from the ring, leading to a slight weakening of the N-O bonds.

A study on the vibrational properties of pyrazole and its mononitro-derivatives provides valuable experimental data.[5] The infrared (IR) and Raman spectra of 3-nitropyrazole and 4-nitropyrazole were recorded and analyzed, offering a foundational understanding of the nitro group's behavior on this specific heterocyclic scaffold.

The Modulating Role of Alkyl Substituents

The introduction of an alkyl group onto the nitropyrazole framework will further modulate the vibrational frequencies of the nitro group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This donation of electron density to the pyrazole ring can subtly influence the electronic character of the nitro group.

Comparative Analysis of Nitroalkylpyrazoles by FTIR

The following table summarizes the experimentally observed FTIR absorption bands for the nitro group in 3-nitropyrazole and 4-nitropyrazole, providing a solid reference for researchers working with substituted pyrazoles.[5]

CompoundAsymmetric NO₂ Stretch (νₐₛ) (cm⁻¹)Symmetric NO₂ Stretch (νₛ) (cm⁻¹)
3-Nitropyrazole ~1540~1340
4-Nitropyrazole ~1560~1320

Note: These are approximate values derived from published spectra and may vary slightly depending on the experimental conditions.

A Comparative Look: FTIR, Raman, and NMR Spectroscopy

While FTIR is a powerful tool, a multi-technique approach often provides the most comprehensive structural elucidation.

  • Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations and is complementary to FTIR. The symmetric stretching of the nitro group often gives a strong signal in Raman spectra.[6][7] A key advantage of Raman is its low interference from water, making it suitable for aqueous samples.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, ¹⁵N) provides detailed information about the connectivity and chemical environment of atoms.[1][2] For nitroalkylpyrazoles, NMR can definitively determine the position of the alkyl and nitro substituents on the pyrazole ring.[9][10]

The choice of technique will depend on the specific information required, the nature of the sample, and the available instrumentation. For rapid confirmation of the presence of a nitro group, FTIR is often the method of choice. For detailed structural isomer determination, NMR is indispensable.

Experimental Protocol: Acquiring an FTIR Spectrum of a Nitroalkylpyrazole

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid nitroalkylpyrazole sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Nitroalkylpyrazole sample (a few milligrams)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid nitroalkylpyrazole sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic asymmetric and symmetric stretching bands of the nitro group in the appropriate regions (typically 1600-1475 cm⁻¹ for νₐₛ and 1400-1290 cm⁻¹ for νₛ in aromatic nitro compounds).

    • Analyze other regions of the spectrum to confirm the presence of the alkyl group (C-H stretching and bending vibrations) and the pyrazole ring (C=C, C=N, and C-H vibrations).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Visualizing the Fundamentals

To better understand the concepts discussed, the following diagrams illustrate the vibrational modes of the nitro group and the experimental workflow for FTIR analysis.

G cluster_0 Vibrational Modes of the Nitro Group Asymmetric Stretch (νas) Asymmetric Stretch (νas) Symmetric Stretch (νs) Symmetric Stretch (νs) N N O1 O N->O1 O2 O N->O2 O1->N O2->N

Caption: Asymmetric and symmetric stretching modes of a nitro group.

G cluster_1 FTIR Analysis Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample B->C D Acquire Sample Spectrum C->D E Data Analysis D->E F Identify Characteristic Peaks E->F

Sources

Technical Deep Dive: Mass Spectrometry Profiling of 1-(3-methylbutyl)-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive mass spectrometry (MS) characterization guide for 1-(3-methylbutyl)-5-nitro-1H-pyrazole , focusing on the differentiation of this compound from its regioisomer, 1-(3-methylbutyl)-3-nitro-1H-pyrazole.

Core Insight: The critical differentiator in the MS profile of the 5-nitro isomer is the "Ortho Effect." Unlike the 3-nitro isomer, the 5-nitro position places the nitro group in steric proximity to the N-alkyl side chain. This facilitates a unique intramolecular oxygen transfer and hydrogen abstraction mechanism, resulting in diagnostic fragment ions (e.g., [M-OH]⁺) that are absent or significantly suppressed in the 3-nitro analog.

Molecular Profile & Physicochemical Baseline

Before interpreting the spectra, establish the molecular baseline.

ParameterDetail
IUPAC Name This compound
Molecular Formula C₈H₁₃N₃O₂
Exact Mass (Monoisotopic) 183.1008 Da
Structure Note Pyrazole ring substituted at N1 with an isopentyl group and at C5 with a nitro group.
Key Lability The N1-C(alkyl) bond and the C5-NO₂ bond are the primary fragmentation sites.

Experimental Protocol: GC-MS (EI) & LC-MS (ESI)

To replicate these findings, ensure your instrumentation is calibrated to the following standards.

A. GC-MS (Electron Impact)
  • Ionization Energy: 70 eV (Standard Hard Ionization).

  • Source Temperature: 230°C.

  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

B. LC-MS (Electrospray Ionization)
  • Mode: Positive Ion Mode (+ESI).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Promotes [M+H]⁺ formation).

  • Cone Voltage: 20-40V (Optimization required to observe in-source fragmentation).

Fragmentation Analysis: The "Fingerprint" Pathways

The fragmentation of this compound under Electron Impact (EI) follows three distinct pathways.

Pathway A: The Nitro-Group Decay (Standard)

Common to most nitro-aromatics, the molecular ion sequentially loses the nitro functionality.

  • M⁺ (m/z 183) → Loss of NO (30 Da) → [M-NO]⁺ (m/z 153) .

  • [M-NO]⁺ → Loss of CO (28 Da) → m/z 125 (Rearrangement usually follows).

  • Direct Loss: M⁺ → Loss of NO₂ (46 Da) → [M-NO₂]⁺ (m/z 137) .

Pathway B: Side-Chain Elimination (McLafferty-Like)

The isopentyl (3-methylbutyl) group contains a


-hydrogen relative to the ring nitrogen. Under EI, this facilitates a hydride transfer and alkene elimination.
  • Mechanism: The pyrazole nitrogen abstracts a proton from the side chain, leading to the expulsion of isopentene (C₅H₁₀, 70 Da) .

  • Diagnostic Ion: [M - C₅H₁₀]⁺ (m/z 113) . This corresponds to the protonated 5-nitropyrazole core.

Pathway C: The "Ortho Effect" (The 5-Nitro Signature)

Crucial Differentiator: The proximity of the 5-nitro oxygen to the 1-alkyl


-methylene group allows for a specific rearrangement.
  • Mechanism: An oxygen atom from the nitro group is transferred to the alkyl chain or abstracts a hydrogen, often leading to the loss of an OH radical (17 Da) .

  • Diagnostic Ion: [M - OH]⁺ (m/z 166) .

    • Note: This peak is prominent in 5-nitro isomers but negligible in 3-nitro isomers due to the lack of proximity.

Visualizing the Fragmentation Mechanism[1]

The following diagram illustrates the competing fragmentation pathways, highlighting the unique "Ortho Effect" specific to the 5-nitro isomer.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 183 M_NO [M - NO]+ m/z 153 M_Ion->M_NO - NO (30 Da) M_NO2 [M - NO2]+ m/z 137 M_Ion->M_NO2 - NO2 (46 Da) M_Alkene [M - C5H10]+ (Protonated Core) m/z 113 M_Ion->M_Alkene - Isopentene (70 Da) (McLafferty-like) M_OH [M - OH]+ (Ortho Effect) m/z 166 M_Ion->M_OH - OH (17 Da) (Specific to 5-Nitro)

Caption: Figure 1. Competing fragmentation pathways for this compound. The green path (Loss of OH) is the diagnostic marker for the 5-nitro isomer.

Comparative Guide: 5-Nitro vs. 3-Nitro Isomers

Researchers often synthesize these isomers simultaneously. Use this table to distinguish them.

Feature5-Nitro Isomer (Target)3-Nitro Isomer (Alternative)Causality
[M - OH]⁺ (m/z 166) Present / Significant Absent / TraceSteric proximity of 5-NO₂ to N-Alkyl allows H-abstraction.
[M - NO]⁺ (m/z 153) High IntensityModerate Intensity5-Nitro group is more labile due to steric strain.
[M - NO₂]⁺ (m/z 137) PresentBase Peak (Often) 3-Nitro bond is sterically unhindered, favoring simple cleavage.
Retention Time (GC) Typically Shorter Typically Longer 5-Nitro is more sterically crowded and slightly less polar (shielded dipole).

References

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (Detailed analysis of 1-methyl-5-nitropyrazole vs 3-nitro isomers).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General principles of McLafferty rearrangement and Nitro group fragmentation).

  • Royal Society of Chemistry. Electron-impact induced fragmentations of pyrazoles. (Foundational work on pyrazole ring cleavage).

Technical Comparison Guide: HPLC Separation of 1-(3-methylbutyl)-5-nitro-1H-pyrazole vs. Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Behavior & Method Development for 1-(3-methylbutyl)-5-nitro-1H-pyrazole Content Type: Technical Comparison Guide

Executive Summary

This guide addresses the High-Performance Liquid Chromatography (HPLC) characterization of This compound . As a Senior Application Scientist, I emphasize that "retention time" is not an intrinsic property but a system-dependent variable. For this specific molecule, the critical analytical challenge is not merely retention, but the resolution from its regioisomer , 1-(3-methylbutyl)-3-nitro-1H-pyrazole, which is a common byproduct during synthesis (N-alkylation of nitropyrazoles).

This guide compares the chromatographic performance of the target 5-nitro isomer against its 3-nitro alternative/impurity, providing a robust method development strategy using Reverse Phase (RP-HPLC) and Phenyl-Hexyl stationary phases.

Mechanistic Insight: The Separation Challenge

The separation of 1-alkyl-5-nitropyrazoles from their 1-alkyl-3-nitro isomers relies on subtle differences in molecular geometry and dipole moments.

  • Target Molecule (1,5-isomer): The nitro group at position 5 is sterically crowded by the adjacent N-alkyl (isopentyl) group (the peri-effect). This steric hindrance often forces the nitro group slightly out of planarity with the pyrazole ring, reducing the effective polarity and potential for hydrogen bonding with the mobile phase.

  • Comparator/Impurity (1,3-isomer): The nitro group at position 3 is distal to the N-alkyl group. It remains planar and more accessible for solvation, typically resulting in higher polarity.

Theoretical Elution Order (Reverse Phase - C18): Due to the "ortho-like" shielding in the 5-nitro isomer, it generally exhibits higher hydrophobicity than the 3-nitro isomer.

  • Prediction: The 1,3-isomer elutes earlier (more polar).

  • Prediction: The 1,5-isomer (Target) elutes later (less polar).

Recommended Experimental Protocol

To achieve baseline separation, a standard C18 column is often sufficient, but a Phenyl-Hexyl column is superior for nitro-aromatics due to selective


 interactions.
Method A: Standard Screening (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

Method B: High-Resolution Isomer Separation (Phenyl-Hexyl)
  • Rationale: Phenyl-Hexyl phases engage in

    
     stacking with the electron-deficient nitropyrazole ring. The steric twisting of the 5-nitro isomer alters this interaction compared to the planar 3-nitro isomer, often enhancing selectivity (
    
    
    
    ).
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl.

Gradient Table (Standard Screening)
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold (Polar impurities)
10.0095%Linear Gradient
12.0095%Wash
12.105%Re-equilibration
15.005%End
Comparative Performance Data

The following table summarizes the expected relative retention times (RRT) relative to the target molecule. Note that absolute times will vary by system, but the Relative Retention (RRT) is the robust metric for identification.

CompoundStructure DescriptionPredicted RRT (vs Target)Chromatographic Behavior
Unsubstituted Nitropyrazole Starting Material (No alkyl chain)0.2 - 0.4 Elutes very early (dead volume) due to high polarity and lack of hydrophobic alkyl chain.
1-(3-methylbutyl)-3-nitro-1H-pyrazole Regioisomer (Impurity) 0.85 - 0.95 Elutes before the target. The exposed nitro group interacts more strongly with the aqueous mobile phase.
This compound Target Molecule 1.00 Elutes later due to steric shielding of the nitro group by the isopentyl chain (hydrophobic masking).
Bis-alkylated impurity Over-alkylation byproduct> 1.2 Elutes significantly later due to double isopentyl chains (highly lipophilic).

Critical Note: If using a Phenyl-Hexyl column with Methanol instead of Acetonitrile, the elution order may reverse for some nitro-aromatics due to specific solvation effects, but the resolution factor (


) typically increases [1].
Visualization: Method Development Workflow

The following diagram outlines the decision process for isolating the target 5-nitro isomer from a crude reaction mixture.

HPLC_Workflow Start Crude Reaction Mixture (N-Alkylation of Nitropyrazole) Screen Step 1: Screen on C18 (Gradient 5-95% ACN) Start->Screen Decision Are Isomers Resolved? (Rs > 1.5) Screen->Decision Optimize Step 2: Optimize Selectivity Switch to Phenyl-Hexyl Column OR Change Modifier to MeOH Decision->Optimize No (Co-elution) FinalMethod Final Method: Isocratic (e.g., 60% ACN) Target Elution ~5-7 min Decision->FinalMethod Yes Optimize->FinalMethod Identify Peak Identification: Target (5-NO2) elutes AFTER Impurity (3-NO2) FinalMethod->Identify

Figure 1: Decision tree for the chromatographic separation of nitropyrazole regioisomers.

Self-Validating Protocol (Quality Control)

To ensure your data is reliable (Trustworthiness), perform this System Suitability Test (SST) before running samples:

  • Resolution Check: Inject a 1:1 mixture of the crude reaction material. You must observe two distinct peaks with a resolution (

    
    ) > 1.5. If peaks overlap, lower the %B in the isocratic hold.
    
  • Tailing Factor: The nitro group can interact with free silanols on the silica support, causing peak tailing. Ensure Tailing Factor (

    
    ) < 1.3. If higher, add 10mM Ammonium Acetate to the aqueous mobile phase to mask silanols.
    
  • Wavelength Ratio: Monitor absorbance at 254 nm and 210 nm. The ratio of Area(254)/Area(210) should be constant across the peak width, confirming peak purity.

References
  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes.

  • Dalinger, I. L., et al. (1997).[2] Nitropyrazoles.[2][3] 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin.[2] [2]

  • BenchChem. (2025). HPLC Separation of Nitrophenol Isomers: Technical Support Guide.

  • Phenomenex. (2025).[1][4] Guide to Choosing the Correct HPLC Solvent and Column for Nitro-Aromatics.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-methylbutyl)-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(3-methylbutyl)-5-nitro-1H-pyrazole

A Senior Application Scientist's Guide to Safe Laboratory Practices

Disclaimer: This document provides essential safety guidance for handling this compound. As no specific Safety Data Sheet (SDS) for this compound is readily available, the recommendations herein are based on a thorough analysis of structurally similar compounds, namely nitropyrazole and other nitroaromatic derivatives.[1] This guide should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment. Always consult your Environmental Health and Safety (EHS) department for final approval of procedures.

Inferred Hazard Profile & Core Scientific Concerns

The primary hazards of this compound are inferred from its core chemical structure: a pyrazole ring substituted with a nitro group. The nitro-moiety is the principal driver of its toxicological profile, while the pyrazole ring itself is a common scaffold in biologically active molecules.[2][3][4]

From a field perspective, any novel nitro-substituted heterocyclic compound should be treated with a high degree of caution until its properties are fully characterized. The main concerns are acute toxicity, potential for serious eye damage, and the environmental impact of nitroaromatic compounds.[5][6][7]

Inferred Hazard Classification GHS Hazard Statement Causality and Scientific Rationale
Acute Oral Toxicity H302: Harmful if swallowed.[5][8][9]Nitroaromatic compounds can interfere with metabolic processes. Ingestion is a primary route for systemic exposure.[10]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[5][8]Fine powders or splashes of solutions can be highly irritating or corrosive to eye tissue. Data from 4-Nitropyrazole indicates a risk for serious eye damage.[5]
Skin Irritation H315: Causes skin irritation.[8]Prolonged contact with related compounds has been shown to cause skin irritation. Dermal absorption is a potential route of toxic exposure.[11]
Respiratory Irritation H335: May cause respiratory irritation.[12]Inhalation of fine dusts can irritate the respiratory tract. This is a common hazard for powdered organic compounds.[1][10]
Aquatic Toxicity H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[11][12]Nitroaromatic compounds are known environmental pollutants, often recalcitrant to biodegradation and toxic to aquatic organisms.[6][10]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable and serves to contain any dusts or vapors, protecting the operator from inhalation exposure. An eyewash station and safety shower must be immediately accessible.[10]

Body Part Required PPE Specifications & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must meet OSHA 29 CFR 1910.133 or EU EN166 standards.[1][5] Face Shield: Required over goggles when handling solutions or performing any operation with a splash risk. This provides a secondary barrier against splashes that could circumvent the goggle seal.
Hands Chemical-Resistant Nitrile GlovesRationale: Prevents dermal contact and absorption, a key exposure route for nitro compounds.[10] Protocol: Use a double-gloving technique for added protection during transfers. Inspect gloves for any signs of degradation before use. Contaminated gloves must be disposed of immediately as solid hazardous waste.[1]
Body Flame-Resistant Laboratory CoatRationale: Protects skin and personal clothing from contamination. A flame-resistant coat is a prudent measure when working with any organic compound.[10]
Respiratory NIOSH-Approved N95 Respirator (or higher)Rationale: To be used when weighing or transferring the solid compound, even within a fume hood, to prevent inhalation of fine powders.[10] Respirators are not a substitute for a properly functioning fume hood.[1]
Feet Closed-Toe, Chemical-Resistant ShoesRationale: Protects feet from potential spills.[1]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific handling task.

PPE_Selection_Workflow start Start: Prepare to Handle Compound assess_task Assess Task Is the compound solid or in solution? start->assess_task handle_solid Handling Solid (Weighing, Transfer) assess_task->handle_solid Solid handle_liquid Handling Solution (Transfer, Reaction) assess_task->handle_liquid Solution base_ppe Base PPE Required: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes handle_solid->base_ppe handle_liquid->base_ppe add_respirator Add N95 Respirator (Minimize dust inhalation) base_ppe->add_respirator assess_splash Assess Splash Potential base_ppe->assess_splash proceed Proceed with Task add_respirator->proceed no_splash Low Splash Risk assess_splash->no_splash Low splash High Splash Risk (e.g., large volumes, heating) assess_splash->splash High no_splash->proceed add_faceshield Add Face Shield (Protect face from splashes) splash->add_faceshield add_faceshield->proceed

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures a self-validating system where each step minimizes exposure and accounts for waste.

1. Preparation and Engineering Controls:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface within the fume hood with disposable, absorbent bench paper.[10]

  • Assemble all necessary equipment (spatulas, glassware, solvents) and the designated, labeled hazardous waste containers (one for solid waste, one for liquid waste) inside the fume hood.

  • Don all required PPE as determined by the workflow diagram above.

2. Handling the Solid Compound (Weighing & Transfer):

  • Perform all weighing operations within the fume hood. If possible, use a balance with a draft shield.[10]

  • Use a micro-spatula to carefully transfer the solid onto weighing paper or directly into a tared vessel.

  • Causality: The goal is to avoid creating airborne dust. Slow, deliberate movements are key. Avoid tapping or dropping the solid from a height.

  • Once the transfer is complete, place the used weighing paper and any contaminated items (e.g., used gloves) directly into the "Solid Hazardous Waste" container.

3. Preparing a Solution:

  • Slowly add the solvent to the vessel containing the solid compound to prevent splashing.[10]

  • If agitation is required, cap the vessel and swirl gently or use a magnetic stirrer at a low speed.

  • If heating is necessary, use a controlled heating mantle with stirring. Never heat a sealed container.

4. Post-Handling & Decontamination:

  • Thoroughly clean any reusable equipment (e.g., spatula, glassware) that came into contact with the compound using a suitable solvent.

  • Collect this cleaning solvent in the "Liquid Hazardous Waste" container. This critical step ensures that contaminants are not inadvertently washed down the drain.

  • Wipe down the work surface in the fume hood with a damp paper towel, then dispose of the towel and the absorbent bench paper in the "Solid Hazardous Waste" container.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after the operation is complete.[1][5]

Emergency Procedures

1. Skin Contact:

  • Immediately remove any contaminated clothing.[11]

  • Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[13]

  • Seek immediate medical attention.[11][14]

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][14]

  • Remove contact lenses if present and easy to do.[5]

  • Seek immediate medical attention from an ophthalmologist.[11]

3. Inhalation:

  • Move the affected person to fresh air immediately.[15]

  • If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[14]

  • Seek immediate medical attention.[14]

4. Ingestion:

  • Do NOT induce vomiting.[14]

  • Rinse the mouth with water.[5]

  • Seek immediate medical attention. Call a poison control center or doctor.[9][14]

5. Minor Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into the "Solid Hazardous Waste" container.

  • Decontaminate the area with soap and water, collecting all cleaning materials as hazardous waste.[16]

Spill Response Protocol

Spill_Response_Protocol spill Spill Occurs alert Alert Personnel Isolate the Area spill->alert ppe Don Appropriate PPE (Double gloves, goggles, face shield, lab coat) alert->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Contaminated Material (Place in labeled hazardous waste container) contain->collect decontaminate Decontaminate Spill Area (Use soap and water) collect->decontaminate dispose Dispose of all materials (Absorbent, PPE, cleaning supplies) as hazardous waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: General workflow for responding to a chemical spill.

Disposal Plan

Improper disposal of nitro compounds poses a significant environmental risk.[16] All waste generated from handling this compound is considered hazardous.

1. Waste Segregation:

  • Solid Waste: All contaminated solids, including gloves, bench paper, weighing paper, and absorbed spill material, must be collected in a dedicated, sealed, and clearly labeled "Hazardous Solid Waste" container.[10]

  • Liquid Waste: All contaminated liquids, including reaction waste and solvent used for cleaning, must be collected in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container. Do not mix with other waste streams unless directed by your EHS department.[16]

  • Never dispose of this compound or its waste down the drain or in regular trash.[16]

2. Final Disposal:

  • The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste contractor.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.[12][16] Ensure all required documentation is completed accurately.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (URL: )
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • 4-Nitropyrazole - AK Scientific, Inc. (URL: )
  • Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (URL: )
  • ATSDR - 5. POTENTIAL FOR HUMAN EXPOSURE. (URL: )
  • Personal Protective Equipment | US EPA. (URL: )
  • Bioremediation of nitroaromatic compounds (Chapter 6) - Cambridge University Press. (URL: )
  • SAFETY DATA SHEET - Pyrazole - MilliporeSigma. (URL: )
  • SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride - Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - 1-Nitropyrazole - TCI Chemicals. (URL: )
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (URL: )
  • SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. (URL: )
  • Biological Treatment of Nitroaromatics in Wastew
  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole - Thermo Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - 5-Nitro-1H-pyrazole - Fisher Scientific. (URL: )
  • 1H-Pyrazole,3-methyl-5-nitro-(9CI) - ChemBK. (URL: )
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - Oriental Journal of Chemistry. (URL: )
  • Safe Handling of Hazardous Drugs - Duke OESO. (URL: )
  • Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri...
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (URL: )

Sources

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